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  • Product: (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
  • CAS: 2484-60-8

Core Science & Biosynthesis

Foundational

Stereochemical properties of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

[label="50% Conversion\n(0.5 eq NaOH consumed)", fillcolor="#FBBC05", Conformational equilibrium of the (1S,2S) isomer highlighting the favored diequatorial state. Orthogonality in Asymmetric Synthesis The primary advant...

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Author: BenchChem Technical Support Team. Date: March 2026

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Conformational equilibrium of the (1S,2S) isomer highlighting the favored diequatorial state.

Orthogonality in Asymmetric Synthesis

The primary advantage of a "half-ester" lies in its orthogonal reactivity . In a symmetrical diacid, any coupling reaction (such as amidation) risks forming a statistical mixture of mono-coupled and di-coupled products. By utilizing (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, synthetic chemists can selectively react the free carboxylic acid (e.g., via EDC/DMAP coupling) while the methyl ester remains entirely inert. Once the first functionalization is complete, the methyl ester can be selectively hydrolyzed or reduced to enable a second, distinct functionalization.

Self-Validating Protocol: Enzymatic Kinetic Resolution

Obtaining the enantiopure (1S,2S)-monoester from a racemic mixture requires precise stereocontrol. The gold standard for this transformation is enzymatic kinetic resolution using Pig Liver Esterase (PLE), which exhibits profound enantiospecificity for cyclic diesters, as corroborated by studies on [1].

Protocol: PLE-Catalyzed Desymmetrization

Note: This protocol is designed as a self-validating system. The real-time tracking of base consumption directly correlates to reaction progress, eliminating the need for constant TLC/HPLC sampling.

  • Substrate Preparation: Dissolve 10.0 mmol of racemic trans-dimethyl cyclohexane-1,2-dicarboxylate in 10 mL of acetone to ensure bioavailability, then dilute into 90 mL of 0.1 M phosphate buffer (pH 7.2).

  • Enzymatic Catalysis: Add 100 mg of Pig Liver Esterase (PLE) to the vigorously stirring emulsion at 25°C.

  • Self-Validating pH Stat Monitoring: Ester hydrolysis generates stoichiometric amounts of carboxylic acid, which would rapidly drop the pH and denature the enzyme. Use an automated pH stat to continuously titrate the reaction with 0.1 M NaOH, maintaining a strict pH of 7.2. Causality: The reaction is deemed exactly 50% complete (optimal kinetic resolution) when precisely 0.5 equivalents (5.0 mmol) of NaOH have been consumed.

  • First Extraction (Neutral Phase): Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Causality: At pH 7.2, the newly formed (1S,2S)-monoester exists as a water-soluble carboxylate anion. The unreacted (1R,2R)-diester remains highly lipophilic and partitions into the ether layer, achieving absolute separation.

  • Second Extraction (Acidic Phase): Carefully acidify the aqueous layer to pH 2.0 using 1 M HCl. Extract with ethyl acetate (3 x 50 mL). Causality: Acidification protonates the carboxylate, rendering the target (1S,2S)-monoester lipophilic.

  • Isolation: Dry the ethyl acetate layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantioenriched half-ester.

EnzymaticResolution Start Racemic trans-Dimethyl Cyclohexane-1,2-dicarboxylate Enzyme Pig Liver Esterase (PLE) Hydrolysis (pH 7.2, 25°C) Start->Enzyme Split 50% Conversion (0.5 eq NaOH consumed) Enzyme->Split Extract1 Organic Extraction (pH 7.2) Removes Unreacted Diester Split->Extract1 Acidify Aqueous Acidification (pH 2.0 with 1M HCl) Extract1->Acidify Extract2 Organic Extraction (EtOAc) Yields (1S,2S)-Monoester Acidify->Extract2

Workflow for the enzymatic resolution of racemic diester to yield the (1S,2S)-monoester.

Quantitative Stereochemical Properties

The following table summarizes the critical physicochemical and stereochemical parameters required for precise stoichiometric calculations and structural modeling[2].

PropertyValueStructural/Functional Significance
IUPAC Name trans-(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acidDefines absolute stereochemistry and orthogonal functional groups.
CAS Registry Number 200948-89-6 / 2484-60-8Essential for procurement and database cross-referencing.
Molecular Formula C₉H₁₄O₄Highlights the mono-esterified nature of the C8 diacid backbone.
Molecular Weight 186.20 g/mol Used for precise stoichiometric calculations in coupling reactions.
Stereocenters C1 (S), C2 (S)Confers chirality; prevents the formation of an internal plane of symmetry (meso).
Favored Conformation Diequatorial (e,e) ChairMinimizes 1,3-diaxial steric strain, dictating binding vector geometry.

Applications in Advanced Therapeutics

The rigid, predictable geometry of the (1S,2S)-cyclohexane scaffold has profound implications in medicinal chemistry. Notably, research published in the[3] demonstrates the use of trans-(1S,2S)-cycloalkane-1,2-dicarboxylic acids as highly effective proline isosteres in the synthesis of potent thrombin inhibitors.

By substituting the flexible proline ring with a rigidified cyclohexane half-ester, researchers can lock the inhibitor into an optimal binding conformation for the P2 pocket of thrombin. The monoester allows for the sequential attachment of a p-amidinobenzylamine moiety at the P1 position and lipophilic amines at the P3 position, resulting in inhibitors with sub-nanomolar IC₅₀ values[3]. Furthermore, these half-esters serve as critical precursors for chiral stationary phases (CSPs) used in the chromatographic separation of enantiomeric drugs[4].

References

  • PubChem. "(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid". National Center for Biotechnology Information. URL:[Link]

  • Jones, J. B., et al. "A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase". ResearchGate. URL:[Link]

  • Gustafsson, D., et al. "New Proline Mimetics: Synthesis of Thrombin Inhibitors Incorporating Cyclopentane- and Cyclopentenedicarboxylic Acid Templates in the P2 Position. Binding Conformation Investigated by X-ray Crystallography". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Exploratory

Definitive Assignment of Absolute Stereochemistry: The Case of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

An In-Depth Technical Guide for the Life Sciences Professional Abstract The determination of a molecule's absolute configuration is a cornerstone of modern drug development and chemical research. Enantiomers of a chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Life Sciences Professional

Abstract

The determination of a molecule's absolute configuration is a cornerstone of modern drug development and chemical research. Enantiomers of a chiral compound can exhibit profoundly different pharmacological and toxicological profiles, making unambiguous stereochemical assignment a regulatory and safety imperative.[1][2] This guide provides a comprehensive, in-depth exploration of the methodologies used to determine the absolute configuration of chiral molecules, using (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid as a practical case study.[3][4] We will delve into the theoretical underpinnings and practical execution of three orthogonal, powerful techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and Vibrational Circular Dichroism (VCD). This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical framework for absolute configuration analysis.

The Imperative of Absolute Configuration in Pharmaceutical Sciences

Chirality is a fundamental property of many biological macromolecules, leading to stereospecific interactions with chiral drug molecules.[1][] A classic and cautionary example is thalidomide, where the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is a potent teratogen.[6] This stark difference underscores the critical need for methods that can definitively assign the three-dimensional arrangement of atoms at a stereocenter. The target molecule for this guide, (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, possesses two stereocenters, making the precise determination of its trans configuration essential for its application in areas such as medicinal chemistry and organic synthesis.[4]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[7][8] The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal.[9]

The Principle of the Bijvoet Method

In a standard diffraction experiment, the intensities of reflections from crystal planes (hkl) and (-h-k-l) are equal, a phenomenon known as Friedel's Law. However, in the presence of anomalous scattering, this equivalence breaks down, and the intensity difference between these "Bijvoet pairs" can be used to determine the absolute structure.[10] The analysis involves comparing the observed intensity differences with those calculated for a specific enantiomeric model. A match confirms the model's absolute configuration.[11][12]

The Flack Parameter: A Quantitative Assessment

A more modern and widely used approach involves refining a parameter known as the Flack parameter (x).[13] This parameter refines the crystal structure against a model that is a racemic twin of both enantiomers.

  • A value of x ≈ 0 indicates that the chosen enantiomeric model is correct.

  • A value of x ≈ 1 indicates that the inverted structure (the other enantiomer) is correct.

  • A value of x ≈ 0.5 suggests a racemic crystal or a lack of significant anomalous scattering.

Crucially, the standard uncertainty (s.u.) of the Flack parameter is as important as the value itself; a low s.u. is necessary for a confident assignment.[10][13]

Experimental Workflow and Protocol

The successful determination of absolute configuration by X-ray crystallography is a multi-step process that demands careful execution.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement a Synthesize & Purify Target Molecule b Grow High-Quality Single Crystals a->b Requires pure enantiomer c Mount Crystal & Collect Diffraction Data (including Friedel pairs) b->c Crucial for data quality d Integrate Intensities & Process Data c->d e Solve Structure (Determine Connectivity) d->e f Refine Structural Model e->f g Refine Flack Parameter (x) f->g Enable anomalous dispersion h Final Assignment of Absolute Configuration g->h Assess x and s.u.

Caption: Workflow for Absolute Configuration Determination via X-ray Crystallography.

Protocol 1: X-ray Crystallography

  • Crystallization: Dissolve enantiomerically pure (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid in a suitable solvent or solvent system (e.g., ethyl acetate, hexane, acetone). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection: Select a high-quality crystal and mount it on a goniometer head. Use a diffractometer equipped with a copper (Cu Kα) X-ray source, as the anomalous scattering signal from lighter atoms like oxygen is stronger with this wavelength compared to molybdenum (Mo Kα).[12] Collect a complete dataset, ensuring high redundancy and accurate measurement of Bijvoet pairs.

  • Structure Solution: Process the collected data and solve the crystal structure using direct methods or other phasing techniques to obtain an initial model of the molecular connectivity.

  • Refinement: Refine the atomic positions and thermal parameters of the model against the experimental data.

  • Absolute Configuration Assignment: Introduce the effects of anomalous scattering into the refinement model. Refine the Flack parameter and its standard uncertainty. An ideal result would be a value close to 0 with a small standard uncertainty (e.g., 0.02(5)). This confirms that the refined model corresponds to the (1S,2S) configuration.[13]

NMR Spectroscopy: Stereochemical Analysis in Solution

While X-ray crystallography provides definitive solid-state structures, NMR spectroscopy offers a powerful method for determining absolute configuration in the solution phase, which is often more relevant to biological activity.[] Since enantiomers are indistinguishable in an achiral solvent, the strategy involves converting them into diastereomers by reacting them with an enantiomerically pure Chiral Derivatizing Agent (CDA).[14]

The Mosher's Method and its Application to Carboxylic Acids

The Mosher's method is a classic and reliable NMR technique originally developed for secondary alcohols and amines.[15][16] It utilizes α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) as the CDA. The core principle can be adapted for carboxylic acids like our target molecule. In this adaptation, the carboxylic acid is coupled with an enantiomerically pure chiral amine or alcohol, and the resulting diastereomeric amides or esters are analyzed.

The key to the method is the anisotropic effect of the phenyl ring in the CDA, which shields or deshields nearby protons in the substrate. By preparing diastereomers using both (R)- and (S)-CDAs, a differential chemical shift (Δδ = δS - δR) can be calculated for each proton. The sign of Δδ for protons on either side of the stereocenter is consistently distributed, allowing for the assignment of the absolute configuration based on an established conformational model.[15][17]

mosher_model cluster_model Mosher's Method Model for a Chiral Acid Derivative C_chiral C* L1 L1 C_chiral->L1 L2 L2 C_chiral->L2 H H C_chiral->H CO_X_CDA C=O | X-CDA C_chiral->CO_X_CDA Phenyl Phenyl (Shielding Cone) Shielding Shielded Zone (Δδ > 0) Deshielding Deshielded Zone (Δδ < 0)

Caption: Simplified model showing the shielding effect in Mosher's method analysis.

Experimental Workflow and Protocol

For a molecule like (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, the free carboxylic acid group is the handle for derivatization. An enantiopure chiral amine, such as (R)- and (S)-1-phenylethylamine, is an excellent choice for a CDA.

Protocol 2: Modified Mosher's Method using a Chiral Amine

  • Diastereomer Synthesis: In two separate vials, react the enantiopure (1S,2S)-target molecule (~5 mg) with A) (R)-1-phenylethylamine and B) (S)-1-phenylethylamine. Use a standard peptide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine) in an anhydrous solvent (e.g., CDCl₃ or C₆D₆).[18] The reaction should proceed to completion to avoid kinetic resolution.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both crude reaction mixtures. It is also highly recommended to acquire 2D NMR spectra (COSY, HSQC) to unambiguously assign all proton signals of the cyclohexane ring.

  • Data Analysis:

    • Identify the corresponding proton signals in the spectra of the (R)-amide and (S)-amide diastereomers.

    • Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δ(S-amide) - δ(R-amide) .

    • Tabulate the Δδ values for all protons.

  • Configuration Assignment: Map the calculated Δδ values onto a conformational model of the diastereomeric amides. Protons on one side of the molecule will consistently have positive Δδ values, while those on the other side will have negative values. This spatial distribution of Δδ signs allows for the confident assignment of the (1S,2S) configuration.

Hypothetical Proton δ (S-amide) (ppm) δ (R-amide) (ppm) Δδ (δS - δR) (ppm) Assignment
H-3a (axial)2.152.25-0.10Negative
H-3e (equatorial)1.801.92-0.12Negative
H-6a (axial)2.452.35+0.10Positive
H-6e (equatorial)2.051.93+0.12Positive
-OCH₃3.683.65+0.03Positive

Table 1: Example of tabulated data for a modified Mosher's method analysis. The sign distribution of Δδ allows for stereochemical assignment.

Vibrational Circular Dichroism (VCD): A Non-Destructive, Computational Approach

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] The resulting spectrum is highly sensitive to the molecule's absolute configuration.[19] Modern VCD analysis pairs an experimental spectrum with a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT).[2][20]

Principle of VCD-Based Assignment

The absolute configuration is determined by comparing the experimental VCD spectrum with the calculated spectrum for one chosen enantiomer (e.g., the (1S,2S) form).

  • If the experimental and calculated spectra show a good visual match (i.e., the signs of the major peaks correspond), the absolute configuration of the sample is that of the calculated enantiomer.

  • If the spectra are mirror images (opposite signs), the sample has the opposite absolute configuration.

This method is powerful because it does not require crystallization or chemical derivatization and provides insight into the solution-state conformation of the molecule.[1][20]

Experimental and Computational Workflow

vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_analysis Comparison and Assignment exp_sample Prepare Solution (~5-10 mg in CDCl₃) exp_measure Acquire Experimental IR and VCD Spectra exp_sample->exp_measure compare Compare Experimental and Calculated VCD Spectra exp_measure->compare comp_model Build 3D Model of One Enantiomer (e.g., 1S,2S) comp_conf Perform Conformational Search comp_model->comp_conf comp_calc Calculate IR and VCD Spectra for Low-Energy Conformers (DFT) comp_conf->comp_calc comp_avg Boltzmann-Average Spectra comp_calc->comp_avg comp_avg->compare assign Assign Absolute Configuration compare->assign

Caption: Combined experimental and computational workflow for VCD analysis.

Protocol 3: Vibrational Circular Dichroism (VCD)

  • Sample Preparation: Prepare a solution of the enantiopure target molecule at a suitable concentration (typically requiring 5-10 mg) in an appropriate deuterated solvent, such as CDCl₃ or DMSO-d₆, to minimize solvent interference in the IR region.[1]

  • Spectral Acquisition: Acquire the VCD and IR absorption spectra simultaneously on a dedicated VCD spectrometer. Data collection typically requires several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Build a 3D model of one enantiomer, for example, (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.

    • Perform a thorough conformational search using molecular mechanics or semi-empirical methods to identify all low-energy conformers.

    • For each significant conformer, perform geometry optimization and frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory) to predict its VCD and IR spectra.[1]

    • Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the final calculated spectrum. A strong correlation confirms the absolute configuration.

Conclusion: An Orthogonal and Self-Validating Approach

For a definitive and trustworthy determination of the absolute configuration of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, a multi-faceted approach is paramount. While X-ray crystallography provides an unambiguous solid-state structure, techniques like NMR with chiral derivatizing agents and VCD spectroscopy offer crucial, corroborating evidence in the solution phase. By employing at least two of these orthogonal methods, researchers and drug development professionals can establish the absolute stereochemistry of a molecule with the highest degree of confidence, ensuring scientific rigor and regulatory compliance.

References

  • Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539.
  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965.
  • Seco, J. M., Quíñoa, E., & Riguera, R. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 65(9), 2655-2663. [Link]

  • Kusumi, T., et al. (1994). NMR Determination of the Absolute Configurations and Conformations of Long-Chain Alcohols and Carboxylic Acids by New Chiral Anisotropic Reagents. Symposium on the Chemistry of Natural Products, 36, 129-136. [Link]

  • Ferreiro, M., et al. (2000). Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. ResearchGate. [Link]

  • Li, W., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 381. [Link]

  • Kaur, P., et al. (2011). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry, 76(24), 10164-10169. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(Pt 1), 96–103. [Link]

  • Aroulanda, C., et al. (2002). Achiral deuterated derivatizing agent for enantiomeric analysis of carboxylic acids by NMR in a chiral liquid crystalline solvent. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Absolute Configuration. CCDC Website. [Link]

  • Polavarapu, P. L., et al. (2001). Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone. Journal of the American Chemical Society, 123(27), 6439-6444. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. PubMed. [Link]

  • Albright, T. A., & White, J. M. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II (pp. 586-613). [Link]

  • Hoye, T. R., et al. (2007). Mosher's method for the determination of absolute configuration of secondary alcohols. Nature Protocols, 2(10), 2451-2458. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Schultz, A. G., & Alva, C. W. (1998). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses, 75, 77. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451-2458. [Link]

  • BioTools. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). BioTools Website. [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. BioTools White Paper. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda Website. [Link]

  • Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. PubChem Compound Database. [Link]

  • NotDijkstra. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Jones, C. G., et al. (2023). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations. ACS Central Science, 9(3), 441-448. [Link]

  • Kuwahara, S., et al. (2007). Conformation and absolute configuration of (1S,2S)-2-(phenylselanyl)cyclohexyl (R)-2-methoxy-2-(1-naphthyl)propionate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4056. [Link]

  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger White Paper. [Link]

  • Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemical Crystallography at the University of Oxford. [Link]

  • LibreTexts Chemistry. (2021). 6.3: Absolute Configuration and the (R) and (S) System. LibreTexts. [Link]

  • Chemspace. (n.d.). (1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid. Chemspace Database. [Link]

  • Albright, T. A., & White, J. M. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [Link]

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Foundational

The Chiral Architecture of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid: Synthesis, Thermodynamics, and Derivative Applications

Executive Summary & Strategic Value In the landscape of asymmetric organic synthesis and process chemistry, (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (often referred to as the (1S,2S)-half-ester) stands as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of asymmetric organic synthesis and process chemistry, (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (often referred to as the (1S,2S)-half-ester) stands as a highly privileged chiral building block. Characterized by its rigid trans-1,2-disubstituted cyclohexane scaffold, this compound forces its functional groups into a highly predictable di-equatorial conformation. This structural locking mechanism is paramount when designing targeted pharmaceutical active ingredients (APIs), peptidomimetics, and advanced supramolecular assemblies.

Unlike flexible aliphatic chains, the cyclohexane core minimizes entropic penalties during receptor binding or metal coordination. This whitepaper dissects the thermodynamic profiling, the causality behind its chiral resolution, and provides a field-proven, self-validating protocol for its synthesis.

Thermodynamic Profiling and Conformational Dynamics

From a physical organic perspective, the utility of the (1S,2S)-half-ester is rooted in its conformational equilibrium. The cyclohexane ring heavily favors the di-equatorial (e,e) conformation over the sterically hindered di-axial (a,a) state.

Furthermore, the ionization state of the molecule plays a critical role in its stability. In polar solvents (such as water or DMSO), the monoanion of the half-ester forms a robust intramolecular hydrogen bond between the carboxylate and the ester carbonyl1[1]. This hydrogen bonding stabilizes a compact structural geometry, which is a critical driver for the high enantioselectivity observed during downstream asymmetric transformations.

ConformationalDynamics Diaxial Di-axial (a,a) Conformer (Sterically Hindered) Diequatorial Di-equatorial (e,e) Conformer (Thermodynamically Favored) Diaxial->Diequatorial Ring Flip (ΔG < 0) HydrogenBond Intramolecular H-Bonding (Stabilizes Monoanion) Diequatorial->HydrogenBond Ionization in Polar Solvents RigidScaffold Predictable Chiral Scaffold for Asymmetric Synthesis HydrogenBond->RigidScaffold Structural Locking

Caption: Conformational equilibrium and thermodynamic stabilization of the (1S,2S)-half-ester scaffold.

The Causality of Chiral Resolution: The "Lock-and-Key" Mechanism

The synthesis of the (1S,2S)-half-ester begins with the chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid (CHDA). The choice of resolving agent and, crucially, the feeding molar ratio dictate the success of this operation.

When utilizing (S)-phenylethylamine or (1S,2S)-(+)-1-(p-nitrophenyl)-2-amino-1,3-propanediol ((SS)-ANP) as resolving agents, strict stoichiometric control is required. If the molar ratio of the resolving agent to the racemate exceeds a critical threshold (e.g., > 3:1 for phenylethylamine), the thermodynamic equilibrium shifts toward the formation of a highly soluble racemic co-crystal, completely destroying the resolution efficiency2[2].

Conversely, maintaining a controlled molar ratio (e.g., < 3:1 for phenylethylamine, or exactly 1:2 for (SS)-ANP) forces the formation of a less soluble diastereomeric salt. Crystallographic data reveals the causality behind this: the less soluble salt exhibits significantly stronger intermolecular hydrogen bonding and a unique "lock-and-key" packing structure within its hydrophobic layers. This maximizes van der Waals interactions, making the lattice thermodynamically stable and highly selective for the (1S,2S) enantiomer3[3].

Quantitative Data: Resolution Efficiency
Resolving AgentMolar Ratio (Agent:Racemate)SolventMajor Salt FormedEnantiomeric Excess (ee%)
(S)-Phenylethylamine< 3:1Ethanol/WaterMono-salt (Less Soluble)> 96.0%
(S)-Phenylethylamine> 3:1Ethanol/WaterRacemic Co-crystal~ 0.0%
(SS)-ANP1:2EthanolDiastereomeric Salt96.5%
(SS)-ANP1:3 to 3:1EthanolCocrystal (No Resolution)N/A

Self-Validating Protocol: Synthesis of the (1S,2S)-Half-Ester

To ensure reproducibility, the following protocol integrates continuous In-Process Controls (IPC) to create a self-validating workflow.

Phase 1: Diastereomeric Salt Formation
  • Dissolution: Suspend 1.0 equivalent of racemic trans-1,2-CHDA in a 9:1 mixture of Ethanol/Water.

  • Agent Addition: Add exactly 1.0 equivalent of (S)-phenylethylamine dropwise. Causality: Strict adherence to a 1:1 ratio prevents the thermodynamic shift toward the racemic co-crystal.

  • Thermal Cycling: Heat the mixture to reflux until complete dissolution is achieved.

  • Controlled Crystallization: Cool the solution at a controlled rate of 0.1 °C/min to 4 °C. Causality: Slow cooling ensures the "lock-and-key" hydrophobic packing of the less soluble salt is kinetically favored, rejecting the (1R,2R) enantiomer from the crystal lattice.

Phase 2: Acidification and Isolation
  • Filtration: Isolate the less soluble crystalline salt via vacuum filtration.

  • Acidification: Suspend the salt in deionized water and acidify with 2M HCl until pH 1 is reached.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield enantiopure (1S,2S)-trans-1,2-CHDA.

Phase 3: Regioselective Mono-Esterification
  • Reaction Setup: Dissolve the enantiopure diacid in anhydrous toluene. Add exactly 1.05 equivalents of anhydrous methanol and a catalytic amount of H2SO4 (0.05 eq).

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark trap to continuously remove water. Causality: Strict stoichiometric control of methanol and continuous water removal drives the equilibrium forward while preventing over-esterification to the diester.

  • Workup: Quench with saturated NaHCO3, extract with dichloromethane, and purify via flash chromatography if necessary.

Phase 4: Validation & In-Process Control (IPC)
  • Chiral HPLC: Validate optical purity (ee% > 96%) using a Chiralpak AD-H column (Hexane/IPA/TFA mobile phase).

  • 1H NMR (400 MHz, CDCl3): Confirm regioselectivity by identifying a single methoxy singlet (~3.6 ppm, 3H) and verifying the maintenance of the trans-diaxial coupling constants (J ~ 10-12 Hz) for the ring protons. This confirms the mono-ester structure and the intact (e,e) conformation.

ResolutionMechanism Racemic Racemic trans-1,2-CHDA ResolvingAgent Add Chiral Amine (e.g., (S)-Phenylethylamine) Racemic->ResolvingAgent SaltFormation Diastereomeric Salt Formation (Strict Molar Ratio Control) ResolvingAgent->SaltFormation LessSoluble Less Soluble Salt (Strong H-Bonds, Lock-and-Key Packing) SaltFormation->LessSoluble Crystallization MoreSoluble More Soluble Salt (Weaker H-Bonds) SaltFormation->MoreSoluble Mother Liquor Acidification Acidification (HCl) & Extraction LessSoluble->Acidification Enantiopure (1S,2S)-trans-1,2-CHDA (>96% ee) Acidification->Enantiopure Esterification Regioselective Esterification (MeOH, H2SO4 cat.) Enantiopure->Esterification Target (1S,2S)-2-(Methoxycarbonyl) cyclohexane-1-carboxylic acid Esterification->Target

Caption: Self-validating workflow for the chiral resolution and regioselective mono-esterification of trans-1,2-CHDA.

Advanced Applications: Supramolecular MOFs and Assemblies

Beyond small-molecule APIs, the (1S,2S)-half-ester and its parent diacid are critical ligands in the synthesis of advanced Metal-Organic Frameworks (MOFs).

When reacted with heavy metals, the rigid stereochemistry of the cyclohexane ring dictates the macroscopic chirality of the resulting polymeric assembly. For instance, the pure enantiomers of trans-1,2-CHDA coordinate with uranyl ions to form highly complex, enantiomerically pure diperiodic assemblies (hcb topological type) or helical monoperiodic structures4[4]. The ability of the (1S,2S) scaffold to transfer its localized molecular asymmetry into a macroscopic, triperiodic or diperiodic framework makes it an invaluable tool for materials scientists developing chiral sensors and catalysts.

References

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed / Chirality (2024).2

  • Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. R Discovery.3

  • Uranyl Ion-Containing Polymeric Assemblies with cis/trans Isomers of 1,2-, 1,3-, and 1,4-Cyclohexanedicarboxylates, Including a Helical Chain and a 6-Fold-Interpenetrated Framework. Crystal Growth & Design - ACS Publications (2019).4

  • Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. ResearchGate.1

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis protocols for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

An In-Depth Guide to the Asymmetric Synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid Introduction: The Significance of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Asymmetric Synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

Introduction: The Significance of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount.[1][2] Chiral building blocks—small, stereochemically defined molecules—are the foundational starting materials for constructing complex, biologically active molecules with improved efficacy and reduced side effects.[3][4] (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, a chiral monoester of cis-1,2-cyclohexanedicarboxylic acid, represents a critical class of such building blocks. Its vicinal, stereochemically defined carboxylic acid and ester functionalities, set upon a rigid cyclohexane scaffold, make it a versatile intermediate for synthesizing a wide array of complex targets, from active pharmaceutical ingredients (APIs) to novel materials.

Accessing this specific stereoisomer with high optical purity is a non-trivial synthetic challenge that highlights the core strategies of modern asymmetric synthesis.[5] This guide provides an in-depth exploration of field-proven protocols for the synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust scientific principles. The primary strategies covered include organocatalytic desymmetrization, chiral auxiliary-mediated diastereoselective reactions, and enzymatic resolution.

Strategy 1: Organocatalytic Asymmetric Desymmetrization of a meso-Anhydride

This elegant approach creates the two desired stereocenters in a single, atom-economical step by breaking the symmetry of a prochiral meso starting material.[6] The desymmetrization of cis-cyclohexane-1,2-dicarboxylic anhydride via enantioselective alcoholysis is a powerful and widely employed method.[7][8] Chinchona alkaloids and their derivatives have emerged as exceptional organocatalysts for this transformation, capable of delivering high enantioselectivity.[9][10]

Scientist's Insights: The "Why" Behind the Protocol

The core of this strategy lies in the ability of the chiral catalyst to differentiate between the two enantiotopic carbonyl groups of the meso-anhydride. The catalyst, typically a chiral amine, can operate through two primary mechanisms: general base catalysis or nucleophilic catalysis.[7] In the general base pathway, the catalyst's amine functionality activates the alcohol (methanol) by deprotonation, while another part of the catalyst (e.g., a hydroxyl or sulfonamide group) stabilizes the tetrahedral intermediate through hydrogen bonding.[7][9] This dual activation within a chiral environment forces the nucleophilic attack to occur preferentially at one of the two carbonyl carbons, leading to the desired enantiomer. The choice of a non-polar solvent like toluene at low temperatures is crucial for maximizing the non-covalent interactions that govern stereoselectivity and minimizing the uncatalyzed, non-selective background reaction.[10]

Experimental Workflow Diagram

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Asymmetric Desymmetrization A Maleic Anhydride + 1,3-Butadiene B cis-Cyclohex-4-ene-1,2- dicarboxylic Anhydride A->B Heat C cis-Cyclohexane-1,2- dicarboxylic Anhydride (meso) B->C H₂, Pd/C D (1S,2S)-2-(Methoxycarbonyl) cyclohexane-1-carboxylic acid C->D Methanol (MeOH) Chiral Organocatalyst (e.g., Quinine derivative)

Caption: Workflow for Asymmetric Desymmetrization.

Detailed Experimental Protocol

Part A: Synthesis of cis-Cyclohexane-1,2-dicarboxylic Anhydride

  • Diels-Alder Reaction: In a pressure vessel, combine maleic anhydride (1.0 eq) and 1,3-butadiene (1.2 eq) in toluene. Seal the vessel and heat to 100 °C for 24 hours.[11] Cool the reaction mixture to room temperature, then to 0 °C to crystallize the product. Collect the cis-cyclohex-4-ene-1,2-dicarboxylic anhydride by vacuum filtration.

  • Hydrogenation: Dissolve the anhydride (1.0 eq) in ethyl acetate. Add 5% Palladium on carbon (Pd/C) catalyst (approx. 1 mol%). Pressurize the vessel with hydrogen gas (H₂) to 3 atm and stir vigorously at room temperature for 12 hours or until H₂ uptake ceases.[12][13] Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the meso-anhydride, which is typically used without further purification.

Part B: Organocatalytic Methanolysis

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous toluene (0.1 M solution).

  • Cooling: Cool the solution to -55 °C using a cryocooler or a dry ice/acetone bath.

  • Catalyst & Reagent Addition: Add the chiral organocatalyst, such as a modified quinine or quinidine sulfonamide (5-10 mol%).[9] Stir for 5 minutes, then add anhydrous methanol (1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at -55 °C. Monitor the progress by TLC or ¹H NMR analysis of aliquots. The reaction may take 24-72 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding 1 M HCl. Warm the mixture to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.

Data Summary: Asymmetric Desymmetrization
Catalyst TypeSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
Quinine-based SulfonamideToluene-5585-9590-98
Modified CinchonidineCH₂Cl₂-6080-9288-96
Ti-TADDOLate ComplexTHF-30~88~98[6]

Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This robust and reliable strategy introduces chirality by temporarily attaching a chiral auxiliary to a prochiral substrate. The auxiliary sterically directs subsequent reactions, allowing for the formation of one diastereomer over the other. After the key stereocenter-forming step, the auxiliary is cleaved and can often be recycled. An asymmetric Diels-Alder reaction is a prime example of this approach.[14][15]

Scientist's Insights: The "Why" Behind the Protocol

The principle of this method is steric control. By converting an achiral dienophile (e.g., derived from maleic acid) into a chiral molecule using an auxiliary like an Evans oxazolidinone, we create a biased reaction environment. The bulky substituent on the auxiliary effectively shields one face of the C=C double bond. When a Lewis acid (e.g., Et₂AlCl) is added, it coordinates to the carbonyl groups, locking the conformation of the dienophile into a rigid structure. This conformational rigidity, combined with the steric shielding, forces the incoming diene (1,3-butadiene) to approach from the less hindered face, resulting in a highly diastereoselective [4+2] cycloaddition.[14] The subsequent hydrogenation is typically non-selective for the existing stereocenters but saturates the double bond. The final, critical step is the cleavage of the auxiliary. Methanolysis is often chosen as a mild method that yields the desired methyl ester directly without epimerizing the newly formed stereocenters.

Experimental Workflow Diagram

G A Prochiral Substrate (e.g., Maleic Anhydride) C Chiral Dienophile A->C Attach Auxiliary B Chiral Auxiliary (e.g., Evans Auxiliary) B->C D Diastereomerically Enriched Cycloadduct C->D Diastereoselective Reaction (Diels-Alder with Butadiene) E Saturated Adduct D->E Modification (Hydrogenation) F Target Monoester (1S,2S)-isomer E->F Cleave Auxiliary (Methanolysis) G Recovered Auxiliary E->G Cleave Auxiliary

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Experimental Protocol
  • Auxiliary Attachment: React maleic anhydride with a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, under standard acylation conditions to form the N-maleimido derivative.

  • Diels-Alder Reaction: Dissolve the chiral dienophile (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere. Add diethylaluminum chloride (Et₂AlCl, 1.1 eq) dropwise and stir for 30 minutes. Add 1,3-butadiene (2.0 eq) and allow the reaction to proceed for 3-6 hours, monitoring by TLC. Quench the reaction by carefully adding a saturated aqueous solution of Rochelle's salt.

  • Workup & Purification: Warm the mixture to room temperature and stir vigorously until the layers separate. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the major diastereomer of the Diels-Alder adduct.

  • Hydrogenation: Dissolve the purified adduct in methanol and subject it to catalytic hydrogenation using H₂ and a Pd/C catalyst as described in Strategy 1.

  • Auxiliary Cleavage: Dissolve the saturated adduct in anhydrous methanol. Add a Lewis acid such as titanium (IV) isopropoxide (Ti(Oi-Pr)₄, 2.0 eq) and heat the mixture to reflux for 12 hours.

  • Final Isolation: Cool the reaction mixture, concentrate it under reduced pressure, and purify by column chromatography to separate the desired (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid from the chiral auxiliary, which can be recovered.

Data Summary: Chiral Auxiliary Approach
Chiral Auxiliary TypeLewis AcidDiastereomeric Ratio (dr)Overall Yield (%)
Evans OxazolidinoneEt₂AlCl>95:560-75
Oppolzer's SultamTiCl₄>98:265-80
(S)-(-)-1-PhenylethylamineBF₃·OEt₂90:1055-70

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic methods offer unparalleled selectivity under mild, environmentally benign conditions.[16] A kinetic resolution separates enantiomers by leveraging an enzyme's ability to selectively catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[17] For this target, one can perform a lipase-catalyzed hydrolysis of a racemic diester precursor.

Scientist's Insights: The "Why" Behind the Protocol

Enzymes, such as lipases, possess deeply pocketed chiral active sites. This intricate 3D structure allows them to distinguish between enantiomers with high fidelity—a concept often described by the "lock-and-key" model. In this protocol, we start with racemic dimethyl cis-1,2-cyclohexanedicarboxylate. When incubated with a lipase like Candida antarctica Lipase B (CAL-B), the enzyme's active site will preferentially bind and hydrolyze one enantiomer (e.g., the (1R,2R)-diester) to its corresponding monoester. The other enantiomer, (1S,2S)-dimethyl ester, is a poor fit for the active site and remains largely unreacted.[18] The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the unreacted starting material. This unreacted (1S,2S)-diester is then separated and can be selectively mono-hydrolyzed under controlled chemical conditions to furnish the final product. The success of this method hinges on careful control of pH, temperature, and the use of a buffer to neutralize the acid produced during hydrolysis, which could otherwise denature the enzyme.

Experimental Workflow Diagram

G A Racemic cis-Dimethyl 1,2-Cyclohexanedicarboxylate ((1S,2S) + (1R,2R)) C Reaction Mixture (Stopped at ~50% conversion) A->C B Lipase (e.g., CAL-B) in Buffer Solution B->C D Unreacted (1S,2S)-Diester (High ee) C->D Separation E Hydrolyzed (1R,2R)-Monoester C->E Separation F Target Product (1S,2S)-Monoester D->F Controlled Chemical Mono-hydrolysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Experimental Protocol
  • Substrate Preparation: Synthesize racemic cis-1,2-cyclohexanedicarboxylic acid via the methods in Strategy 1 (Parts A & B, without the chiral catalyst) or procure commercially. Convert the diacid to the racemic dimethyl ester using methanol with a catalytic amount of sulfuric acid under reflux.

  • Enzymatic Reaction: In a temperature-controlled vessel, suspend the racemic dimethyl ester (1.0 eq) in a phosphate buffer solution (pH 7.5, 0.1 M). Add an immobilized lipase, such as Novozym 435 (CAL-B), to the mixture (typically 10-20% by weight of the substrate).

  • Reaction Control: Stir the suspension at a constant temperature (e.g., 30-40 °C). Monitor the reaction progress by periodically taking aliquots, extracting with an organic solvent, and analyzing by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining diester and the extent of conversion.

  • Termination & Separation: When the reaction reaches approximately 50% conversion, terminate it by filtering off the immobilized enzyme (which can be washed and reused).

  • Extraction: Acidify the filtrate to pH ~2 with 1 M HCl. Extract the mixture with ethyl acetate. The organic layer will contain the unreacted (1S,2S)-diester, while the hydrolyzed (1R,2R)-monoester may remain in the aqueous phase as its carboxylate salt or be extracted depending on the exact conditions. A basic wash of the organic layer can ensure complete separation.

  • Isolation of (1S,2S)-diester: Dry the organic layer containing the diester over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the enantiomerically enriched (1S,2S)-dimethyl ester.

  • Controlled Mono-hydrolysis: Dissolve the purified (1S,2S)-diester in a methanol/water mixture. Add exactly one equivalent of potassium hydroxide (KOH) and stir at room temperature until one ester group is saponified. Carefully neutralize with HCl and extract the product to yield (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.

Data Summary: Enzymatic Resolution
EnzymeSubstrateConversion (%)Substrate ee (%)Product ee (%)
Candida antarctica Lipase B (CAL-B)Racemic dimethyl ester~50>99>98
Pseudomonas cepacia Lipase (PSL)Racemic dimethyl ester~50>95>95
Porcine Pancreatic Lipase (PPL)Racemic diacid (esterification)~48>90>92

Conclusion

The synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid provides an excellent case study in the application of modern asymmetric synthesis techniques. The choice between organocatalytic desymmetrization, chiral auxiliary-based methods, and enzymatic resolution depends on factors such as scale, cost, desired optical purity, and available equipment. Organocatalysis offers an elegant and atom-economical route, while chiral auxiliaries provide a robust, albeit more stepwise, pathway. Enzymatic resolutions stand out for their exceptional selectivity and mild conditions, aligning well with the principles of green chemistry. By understanding the mechanistic underpinnings of each protocol, the modern research scientist is well-equipped to select and optimize the ideal synthetic route for their specific needs.

References

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (Source: National Center for Biotechnology Information)

  • A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research - Benchchem. (Source: BenchChem)

  • A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC. (Source: National Center for Biotechnology Information)

  • Synthesis of chiral building blocks for use in drug discovery - PubMed. (Source: PubMed)

  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem. (Source: AiFChem)

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - RSC Publishing. (Source: Royal Society of Chemistry)

  • A Theoretical Mechanistic Study of the Asymmetric Desymmetrization of a Cyclic meso-Anhydride by a Bifunctional Quinine Sulfonamide Organocatalyst | The Journal of Organic Chemistry - ACS Publications. (Source: American Chemical Society Publications)

  • Asymmetric Alcoholysis of Cyclic Anhydrides | Chemical Reviews - ACS Publications. (Source: American Chemical Society Publications)

  • Asymmetric desymmetrization of cyclic achiral and meso anhydrides by direct enantioselective nucleophilic ring-opening. - ResearchGate. (Source: ResearchGate)

  • Catalysis of the Asymmetric Desymmetrization of Cyclic Anhydrides by Nucleophilic Ring-Opening with Alcohols - PubMed. (Source: PubMed)

  • Chiral Auxiliaries. (Source: Sigma-Aldrich)

  • Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects - PubMed. (Source: PubMed)

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - Summit Research Repository - Simon Fraser University. (Source: Simon Fraser University)

  • Chiral Auxiliaries for the Synthesis of Mechanically Chiral Interlocked Molecules. (Source: ResearchGate)

  • 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis - Organic Syntheses Procedure. (Source: Organic Syntheses)

  • Buy cis-1,2-Cyclohexanedicarboxylic acid (EVT-305729) | 610-09-3 - EvitaChem. (Source: EvitaChem)

  • Asymmetric Catalysis of Diels–Alder Reaction - Wiley-VCH. (Source: Wiley-VCH)

  • The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride - YouTube. (Source: YouTube)

  • The use of the Diels-Alder reaction in asymmetric synthesis - Oregon State University. (Source: Oregon State University)

  • Enzymatic Resolution of Chiral Phosphinate Esters - Chemistry. (Source: California Institute of Technology)

  • Enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol - PubMed. (Source: PubMed)

  • Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor - MDPI. (Source: MDPI)

Sources

Application

Enzymatic desymmetrization methods to produce (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Application Note: Chemoenzymatic Synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoenzymatic Synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Overview & The Chemoenzymatic Advantage

Enantiopure trans-1,2-cyclohexanedicarboxylic acid derivatives, specifically (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, are critical rigid scaffolds in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs)[1].

Historically, accessing the trans-scaffold relied on the kinetic resolution of racemic trans-1,2-cyclohexanedicarboxylic acid via fractional crystallization of diastereomeric salts (e.g., using chiral amines like (S)-phenylethylamine)[2]. This classical approach is severely limited by a maximum theoretical yield of 50%, poor atom economy, and the necessity for tedious, repetitive recrystallizations. Similarly, direct enzymatic kinetic resolution of the racemic trans-diester using Pig Liver Esterase (PLE) caps the yield at 50%[3].

To bypass these limitations, modern process chemistry employs an asymmetrization-symmetrization strategy. By starting with the achiral meso-diester, we can utilize an enzymatic desymmetrization to achieve 100% theoretical yield of a chiral cis-hemiester, followed by a thermodynamically driven epimerization to yield the target trans-(1S,2S)-isomer[4].

Mechanistic Rationale (Causality of Experimental Design)

The synthesis relies on two highly controlled, sequential transformations:

Step 1: Enzymatic Desymmetrization The starting material, meso-dimethyl cyclohexane-1,2-dicarboxylate, possesses a plane of symmetry ( Cs​ ). When subjected to Candida antarctica Lipase B (CAL-B, commercially available as Novozym™ 435), the enzyme's chiral active site selectively hydrolyzes the pro-S ester group. This desymmetrization breaks the molecule's symmetry, yielding the cis-hemiester, (1S,2R)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, in >98% enantiomeric excess (ee)[4].

Step 2: Thermodynamic Epimerization The resulting cis-hemiester is locked in an energetically unfavorable axial-equatorial conformation. To reach the target (1S,2S)-isomer, the C2 stereocenter must be inverted. When treated with sodium methoxide (NaOMe) in methanol:

  • Protection by Deprotonation: The carboxylic acid at C1 is instantly deprotonated to form a carboxylate anion. This negative charge strongly destabilizes the formation of a vicinal dianion, effectively "locking" the C1 stereocenter (1S) from enolization.

  • Selective Enolization: The α -proton at the C2 ester is selectively abstracted by the base, forming an enolate.

  • Thermodynamic Reprotonation: Reprotonation of the enolate occurs preferentially from the axial face to yield the diequatorial trans-isomer. Because C1 is fixed at 1S, the C2 center epimerizes from 2R to 2S, cleanly yielding (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid.

Quantitative Data: Biocatalyst Selection

The choice of enzyme is the most critical variable in this workflow, as different hydrolases exhibit opposite enantio-preference. CAL-B is strictly required to access the (1S,2S) pathway[4][5].

Table 1: Biocatalyst Comparison for Meso-Diester Desymmetrization

BiocatalystBiological SourceHydrolyzed EsterIntermediate (cis)Final Epimerized Product (trans)Enantiomeric Excess
Novozym 435 (CAL-B) Candida antarcticapro-S(1S,2R) (1S,2S) >98%
Chirotech Esterase KOphiostoma funguspro-S(1S,2R)(1S,2S)>95%
Pig Liver Esterase (PLE)Porcine Liverpro-R(1R,2S)(1R,2R)~80-85%

Workflow Visualization

ChemoenzymaticPathway Substrate meso-Dimethyl cyclohexane-1,2-dicarboxylate (Achiral) Enzyme CAL-B (Novozym 435) Selective Hydrolysis Substrate->Enzyme Intermediate (1S,2R)-cis-Hemiester >98% ee Enzyme->Intermediate Desymmetrization (pro-S attack) Base NaOMe / MeOH Selective Enolization Intermediate->Base Product (1S,2S)-trans-Hemiester Target Product Base->Product C2 Epimerization (Thermodynamic)

Chemoenzymatic workflow: CAL-B desymmetrization followed by C2-epimerization to the (1S,2S)-isomer.

Experimental Protocols (Self-Validating Systems)

Protocol A: Enzymatic Desymmetrization (Synthesis of the (1S,2R)-cis-Hemiester)

This protocol utilizes a pH-stat system. The continuous measurement of NaOH consumption serves as a self-validating in-process control (IPC) for reaction conversion.

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer and a pH-stat titrator, suspend meso-dimethyl cyclohexane-1,2-dicarboxylate (100 mmol, 20.0 g) in 0.1 M potassium phosphate buffer (200 mL, pH 7.0).

  • Biocatalyst Addition: Add Novozym 435 (immobilized CAL-B, 1.0 g, 5% w/w). Maintain the internal temperature at 30 °C.

  • pH-Stat Monitoring: Initiate stirring. As the enzyme hydrolyzes the ester, carboxylic acid is generated, lowering the pH. The pH-stat will automatically dose 1.0 M NaOH to maintain pH 7.0.

  • Endpoint Determination: The reaction is deemed complete when exactly 100 mL of 1.0 M NaOH (1.0 equivalent) has been consumed (typically 12–18 hours).

  • Chemoselective Workup:

    • Filter the reaction mixture to recover the immobilized Novozym 435 beads (can be washed with buffer and recycled up to 5 times).

    • Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE, 2 × 100 mL) while the pH is still 7.0. Causality: Unreacted diester partitions into the organic phase, while the product remains in the aqueous phase as a highly soluble sodium carboxylate.

    • Cool the aqueous layer to 5 °C and slowly acidify to pH 2.0 using 6.0 M HCl.

    • Extract the protonated hemiester with Ethyl Acetate (EtOAc, 3 × 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (1S,2R)-hemiester as a viscous oil/white solid.

Protocol B: Thermodynamic Epimerization (Synthesis of the (1S,2S)-trans-Hemiester)
  • Enolate Formation: Dissolve the (1S,2R)-hemiester (15.0 g, ~80 mmol) in anhydrous methanol (150 mL) under an inert argon atmosphere.

  • Base Addition: Add a 25% w/w solution of Sodium Methoxide in Methanol (NaOMe/MeOH, 36.5 mL, 160 mmol, 2.0 equiv). Note: The first equivalent neutralizes the C1 acid; the second equivalent drives the C2 enolization.

  • Thermal Equilibration: Heat the reaction mixture to gentle reflux (65 °C) for 16 hours.

  • IPC (GC/HPLC): Quench a 0.1 mL aliquot into 1.0 M HCl (1 mL) and extract with EtOAc. Analyze via chiral GC. The equilibrium should show >95% conversion to the trans-isomer.

  • Quench and Workup: Cool the reactor to 0 °C. Slowly quench the reaction by adding 1.0 M HCl until the aqueous phase reaches pH 2.0.

  • Isolation: Extract the mixture with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Polishing: Recrystallize the crude solid from a mixture of heptane/EtOAc (3:1) to afford enantiopure (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid as white crystals (>99% ee).

References

  • Preparation of (3aS,7aR)-hexahydroisobenzofuran-1(3H)
  • trans-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 Benchchem URL
  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts ResearchGate URL
  • Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase Chemistry-Chemists URL
  • Aldrichimica Acta 26, 1993 (Enzymatic resolution of Dimethyl cyclohexane-1,2-dicarboxylate)

Sources

Method

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid: A Precursor to Chiral Ligands for Asymmetric Synthesis

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid , a chiral monoester of cyclohexane-1,2-dicarboxylic acid, serves as a valuable building block in the field of asymmetric organic synthesis. While not typically em...

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Author: BenchChem Technical Support Team. Date: March 2026

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid , a chiral monoester of cyclohexane-1,2-dicarboxylic acid, serves as a valuable building block in the field of asymmetric organic synthesis. While not typically employed directly as a catalyst, its rigid, stereochemically defined cyclohexane backbone makes it an excellent precursor for the synthesis of sophisticated chiral ligands. These ligands, in turn, are utilized in metal-catalyzed reactions to achieve high levels of enantioselectivity, a critical aspect in the production of pharmaceuticals and other fine chemicals.

This technical guide provides an in-depth look at the application of this compound's parent diacid, (1S,2S)-cyclohexane-1,2-dicarboxylic acid , in the synthesis of chiral ligands and their subsequent use in asymmetric catalysis. The principles and protocols described herein are of significant interest to researchers, scientists, and professionals in drug development and organic synthesis.

From a Chiral Building Block to a Powerful Ligand

The true catalytic potential of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is realized through its conversion to derivatives that can coordinate with metal centers. The corresponding diacid, (1S,2S)-cyclohexane-1,2-dicarboxylic acid, is a more common starting material for the synthesis of these ligands. The presence of two carboxylic acid functionalities allows for the facile introduction of various coordinating groups, leading to the formation of bidentate ligands that can create a well-defined chiral environment around a metal catalyst.

A prime example of this is the synthesis of chiral bisimidazoline ligands. These ligands have shown promise in a variety of metal-catalyzed asymmetric transformations. The synthesis typically involves the condensation of the chiral diacid with a chiral diamine, followed by cyclization to form the bisimidazoline core.

Application in Asymmetric Catalysis: A Focus on Bisimidazoline Ligands

Chiral bisimidazoline ligands derived from (1S,2S)-cyclohexane-1,2-dicarboxylic acid are particularly effective in coordinating with transition metals such as copper, zinc, and palladium. The resulting metal complexes act as powerful asymmetric catalysts for a range of organic reactions. The rigid cyclohexane backbone of the ligand plays a crucial role in stereocontrol, effectively shielding one face of the substrate and directing the incoming reagent to the other, thus leading to the preferential formation of one enantiomer.

While specific catalytic applications of ligands derived directly from the monoester are not extensively documented in peer-reviewed literature, the synthetic utility of the parent diacid is well-established. The following sections detail the synthesis of a representative chiral bisimidazoline ligand from (1S,2S)-cyclohexane-1,2-dicarboxylic acid and allude to its potential catalytic applications.

Synthesis of Chiral Cyclohexane-Linked Bisimidazolines

The preparation of chiral bisimidazoline ligands from (1S,2S)-cyclohexane-1,2-dicarboxylic acid is a multi-step process that involves the formation of amide intermediates followed by cyclization.[1] This protocol outlines the general procedure for the synthesis of these valuable ligands.

Experimental Protocol: Synthesis of (1S,2S)-N¹,N²-bis((1R,2R)-2-(sulfonamido)-1,2-diphenylethyl)cyclohexane-1,2-dicarboxamides

This procedure details the coupling of the chiral diacid with a sulfonated chiral diamine, a key step in the formation of the bisimidazoline ligand precursor.

Materials:

  • (1S,2S)-cyclohexane-1,2-dicarboxylic acid

  • N-[(1R,2R)-2-amino-1,2-diphenylethyl]sulfonamides

  • 3-Ethyl-1-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of (1S,2S)-cyclohexane-1,2-dicarboxylic acid (1.0 eq) in anhydrous DCM, add N-[(1R,2R)-2-amino-1,2-diphenylethyl]sulfonamides (2.2 eq).

  • To this mixture, add EDCI (2.5 eq) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dicarboxamide.

Data Summary: Representative Yields for Dicarboxamide Formation
Sulfonamide Substituent (R)Yield of Dicarboxamide
Methyl38%
Phenyl87%
4-Methylphenyl73%
4-Methoxyphenyl64%
4-Nitrophenyl52%
Trifluoromethyl32%

Data adapted from a representative synthesis of chiral cyclohexane-linked bisimidazolines.[1]

The subsequent cyclization of these dicarboxamides, often mediated by reagents like the Hendrickson reagent (triphenylphosphine and diethyl azodicarboxylate), yields the final chiral bisimidazoline ligands.[1]

Logical Workflow for Ligand Synthesis and Catalytic Application

The following diagram illustrates the logical progression from the chiral starting material to its application in asymmetric catalysis.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Application start (1S,2S)-Cyclohexane-1,2- dicarboxylic Acid coupling Amide Coupling (EDCI, DMAP) start->coupling diamine Chiral Diamine (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine) diamine->coupling dicarboxamide Chiral Dicarboxamide Intermediate coupling->dicarboxamide cyclization Cyclization (e.g., Hendrickson Reagent) dicarboxamide->cyclization ligand Chiral Bisimidazoline Ligand cyclization->ligand catalyst Chiral Metal Complex (Active Catalyst) ligand->catalyst metal Metal Precursor (e.g., Cu(OTf)₂, Zn(OTf)₂) metal->catalyst reaction Asymmetric Reaction (e.g., Diels-Alder, Michael Addition) catalyst->reaction product Enantioenriched Product reaction->product

Caption: Workflow from chiral diacid to catalytic use.

Mechanistic Insights into Stereocontrol

The efficacy of these chiral ligands in asymmetric catalysis stems from the formation of a rigid and well-defined chiral pocket around the metal center. This steric and electronic environment dictates the trajectory of the approaching substrate, forcing it to adopt a specific orientation. This orientation preferentially exposes one prochiral face of the substrate to the nucleophile or reactant, leading to the formation of one enantiomer in excess. The C2-symmetry often present in these ligands simplifies the number of possible transition states, which can contribute to higher enantioselectivities.

Conclusion and Future Outlook

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, and more broadly its parent diacid, represent key starting materials for the synthesis of a powerful class of chiral ligands. While the direct catalytic application of the monoester is not prominent, its role as a precursor is of significant value to the field of asymmetric synthesis. The development of new ligands derived from this chiral scaffold continues to be an active area of research, with the potential to unlock novel and more efficient catalytic transformations for the synthesis of complex, enantioenriched molecules. The robust and predictable stereochemical control offered by the cyclohexane backbone ensures that these building blocks will remain relevant in the ongoing quest for more selective and sustainable chemical syntheses.

References

  • PubChem. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Pellissier, H. (2012). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 8, 1787-1793. [Link]

  • Zhou, G., & Zhang, W. (2014). Synthesis of New C2-Symmetric Chiral Bisamides from (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid. Helvetica Chimica Acta, 97(10), 1365-1372. [Link]

Sources

Application

Scale-Up Production Techniques for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

Document Type: Application Note & Process Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Executive Summary (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Process Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Executive Summary

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a highly valuable chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). A significant challenge in its scale-up is the stereochemical constraint: while the cis-isomer can be easily obtained via the catalytic desymmetrization of meso-cyclohexane-1,2-dicarboxylic anhydride [2], the trans-(1S,2S) stereoisomer requires a completely different synthetic logic. The trans-anhydride is thermodynamically unstable, precluding direct desymmetrization.

This application note outlines a validated, three-stage scale-up strategy:

  • Thermodynamically controlled diastereomeric salt resolution of racemic trans-1,2-cyclohexanedicarboxylic acid (trans-CHDA).

  • Global esterification to the corresponding diester.

  • Regioselective mono-saponification to yield the target monoester.

By replacing statistical mono-esterification with a controlled mono-saponification approach, this protocol leverages acid-base extraction for simplified downstream purification, eliminating the need for energy-intensive distillation or chromatography.

Mechanistic Insights & Process Causality

Why Not Direct Anhydride Desymmetrization?

In asymmetric synthesis, ring-opening of cyclic anhydrides with chiral cinchona alkaloids is a standard method for producing hemiesters. However, the starting material for this reaction, cis-cyclohexane-1,2-dicarboxylic anhydride, is a meso compound that exclusively yields the cis-monoester. To achieve the trans configuration, one must start with racemic trans-CHDA and perform a classical resolution.

Thermodynamic Control in Chiral Resolution

The resolution of racemic trans-CHDA is achieved using (S)-1-phenylethylamine ((S)-PEA) as the resolving agent. The causality behind the success of this step lies in feeding molar ratio control . Recent crystallographic and thermodynamic studies demonstrate that when the molar ratio of (S)-PEA to trans-CHDA is maintained strictly below 3:1, a highly stable mono-salt ((1S,2S)-CHDA • (S)-PEA) preferentially crystallizes[1].

This less soluble salt is stabilized by a "lock-and-key" packing structure within its hydrophobic layers and strong intermolecular hydrogen bonding. If the molar ratio exceeds 3:1, the system defaults to forming a di-salt, which drastically reduces the enantiomeric excess (ee) and yields racemic product[1].

The Logic of Mono-Saponification

Direct mono-esterification of a diacid typically yields a statistical mixture of unreacted diacid, monoester, and diester. Separating these species on an industrial scale is notoriously difficult. Instead, this protocol drives the diacid entirely to the diester , followed by controlled mono-saponification using exactly 1.0 equivalent of hydroxide at low temperatures.

  • Causality: This allows for a self-validating purification via pH manipulation. Unreacted diester remains neutral and is extracted into an organic solvent at basic pH. The target monoester (pKa ~4.8) is isolated by carefully lowering the aqueous pH to ~4.5, allowing its extraction while leaving any over-hydrolyzed diacid (pKa1 ~3.6) in the aqueous phase.

Process Workflows & Logical Relationships

Workflow A Racemic trans-1,2-CHDA B Chiral Resolution with (S)-PEA A->B C (1S,2S)-CHDA (>97% ee) B->C Crystallization & Acidification D Global Esterification C->D E Dimethyl (1S,2S)-CHDA D->E MeOH, H+ F Controlled Mono-Saponification E->F G (1S,2S)-2-(Methoxycarbonyl) cyclohexane-1-carboxylic acid F->G 1 eq. NaOH MeOH/H2O

Caption: Workflow for the scale-up synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.

Mechanism A Racemic Mixture (1S,2S) + (1R,2R) Diacid C Less Soluble Salt (1S,2S)-Diacid • (S)-PEA Strong H-Bonds & Packing A->C + (S)-PEA (Molar Ratio < 3:1) D More Soluble Salt (1R,2R)-Diacid • (S)-PEA Weaker Interactions A->D + (S)-PEA (Molar Ratio < 3:1) B (S)-Phenylethylamine (Resolving Agent) B->C B->D

Caption: Diastereomeric salt resolution mechanism highlighting thermodynamic stability differences.

Self-Validating Experimental Protocols

Protocol A: Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid
  • Dissolution: Charge a 50 L jacketed reactor with racemic trans-CHDA (10.0 kg, 58.1 mol) and aqueous ethanol (30 L, 80% v/v). Heat the slurry to 75 °C until complete dissolution is achieved.

  • Salt Formation: Slowly charge (S)-(-)-1-phenylethylamine (14.1 kg, 116.2 mol; exactly 2.0 equivalents to maintain the <3:1 molar ratio rule) via an addition funnel over 2 hours. Maintain internal temperature at 75 °C.

  • Controlled Crystallization: Cool the reactor linearly to 20 °C over 8 hours. Seed crystals of the (1S,2S)-CHDA • (S)-PEA salt can be added at 55 °C to induce controlled nucleation.

  • Isolation: Filter the resulting thick slurry via a Nutsche filter. Wash the cake with cold ethanol (5 L, 5 °C).

  • Acidification (IPC Check): Suspend the wet cake in water (20 L) and acidify with 6M HCl until the aqueous phase reaches pH < 2.0. Self-Validation: A pH < 2.0 ensures complete dissociation of the diastereomeric salt.

  • Extraction: Extract the liberated (1S,2S)-CHDA with ethyl acetate (3 x 10 L). Dry the combined organics over Na₂SO₄, filter, and concentrate under vacuum to yield the enantiopure diacid.

    • In-Process Control (IPC): Chiral HPLC must confirm >97% ee before proceeding.

Protocol B: Synthesis of Dimethyl (1S,2S)-Cyclohexane-1,2-dicarboxylate
  • Esterification: Charge a glass-lined reactor with (1S,2S)-CHDA (3.8 kg, 22.1 mol), anhydrous methanol (25 L), and concentrated sulfuric acid (0.2 L, catalytic).

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours.

  • IPC Validation: Sample the reaction and analyze via GC-FID. The reaction is deemed complete when unreacted diacid and monoester are < 1.0% combined area.

  • Workup: Concentrate the mixture to 1/3 volume under reduced pressure. Dilute with MTBE (15 L) and wash sequentially with saturated aqueous NaHCO₃ (2 x 5 L) and brine (5 L). Evaporate the solvent to yield the diester as a pale yellow oil.

Protocol C: Controlled Mono-Saponification
  • Reaction Setup: Dissolve the dimethyl (1S,2S)-CHDA (4.2 kg, 21.0 mol) in methanol (15 L) and cool the reactor to 0–5 °C.

  • Hydrolysis: Prepare a solution of NaOH (0.84 kg, 21.0 mol, exactly 1.0 eq) in water (5 L). Add this dropwise over 4 hours, strictly maintaining the internal temperature below 5 °C to suppress over-hydrolysis to the diacid.

  • Stirring: Stir for an additional 2 hours at 5 °C.

  • Phase Separation & Purification (Self-Validating Logic):

    • Evaporate the methanol under reduced pressure (bath temp < 30 °C).

    • Dilute the aqueous residue with water (10 L) and extract with MTBE (2 x 5 L). Purpose: This removes unreacted diester.

    • Carefully acidify the aqueous layer with 2M HCl to pH 4.5 . Extract with ethyl acetate (3 x 5 L). Purpose: This selectively extracts the monoester while leaving any diacid in the aqueous phase.

  • Final Isolation: Wash the combined ethyl acetate layers with brine, dry over MgSO₄, and concentrate to yield (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid as a crystalline solid.

Quantitative Data & Process Analytics

Table 1: Optimization of Feeding Molar Ratios for Diastereomeric Salt Resolution Data adapted from thermodynamic studies on trans-CHDA resolution [1].

Molar Ratio ((S)-PEA : trans-CHDA)Predominant Salt Form CrystallizedYield of Less Soluble Salt (%)Enantiomeric Excess (ee %) of (1S,2S)-CHDA
1:1Mono-salt45.2%92.4%
2:1 Mono-salt (Optimal) 42.8% >97.0%
3:1Di-salt / Racemic mixtureN/A<10.0%

Table 2: Scale-Up Metrics (10 kg Input Scale)

Process StageInput MaterialOutput MaterialYield (%)Purity Profile
1. Chiral Resolution10.0 kg Racemic trans-CHDA3.8 kg (1S,2S)-CHDA38% (Max theoretical: 50%)>99% ee (Chiral HPLC)
2. Global Esterification3.8 kg (1S,2S)-CHDA4.2 kg Dimethyl (1S,2S)-CHDA95%>98% (GC-FID)
3. Mono-Saponification4.2 kg Dimethyl (1S,2S)-CHDA3.5 kg Target Monoester88%>98% (HPLC), >99% ee

References

  • Xin, X., Zhou, J., He, Q., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. URL:[Link]

  • Bolm, C., Schiffers, I., Dinter, C. L., & Gerlach, A. (2000). Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids. The Journal of Organic Chemistry, 65(21), 6984-6991. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical protocols for improving enantiomeric excess (e.e.). The synthesis of this specific chiral building block, a valuable intermediate in medicinal chemistry and organic synthesis, demands high stereochemical control.[1] This document provides actionable, field-proven insights to help you overcome common challenges in achieving high enantiopurity.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantiomeric excess in our asymmetric synthesis of the target molecule. What are the most common initial factors to investigate?

A1: Achieving high enantioselectivity is a multifactorial challenge. When faced with low e.e., a systematic approach is crucial. The primary factors to investigate fall into three categories:

  • Purity of Reaction Components: The integrity of your starting materials, reagents, and catalyst is paramount. Impurities can act as catalyst poisons or facilitate a competing, non-selective background reaction.[2] Ensure that solvents are anhydrous, as water can deactivate many sensitive chiral catalysts.[3]

  • Catalyst Integrity and Activity: The chiral catalyst is the heart of the asymmetric transformation. Its deactivation or compromise is a common cause of poor stereocontrol. This can result from improper storage, exposure to air or moisture, or thermal instability.[2]

  • Reaction Conditions: Asymmetric reactions are often highly sensitive to their environment. Parameters such as temperature, solvent, and substrate concentration can have a dramatic impact on the stereochemical outcome by influencing the energy of the diastereomeric transition states.[3][4]

Q2: How can we determine if the chiral catalyst itself is the source of the low enantioselectivity?

A2: To diagnose a catalyst-related issue, first verify its structural integrity and purity, especially for complexes prepared in-house.[3] For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (e.g., under an inert atmosphere, refrigerated).

A critical diagnostic step is to run a control reaction. Use a well-characterized substrate that is known to give high e.e. with your specific catalyst system. If this control reaction also results in low e.e., it strongly indicates a problem with the catalyst's activity or purity.[3]

Q3: What role does the reaction solvent play in determining the enantiomeric excess?

A3: The choice of solvent is critical and can profoundly impact enantioselectivity. The solvent influences the conformation and stability of the catalyst-substrate complex and the transition states leading to the two different enantiomers.[3][4] Aprotic and non-polar solvents like toluene or dichloromethane (DCM) are often preferred because they are less likely to interfere with the non-covalent interactions (e.g., hydrogen bonding) that govern stereodifferentiation.[5] It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities as part of your optimization process.[6]

Q4: Is lowering the reaction temperature always an effective strategy for improving e.e.?

A4: Generally, yes. Lowering the reaction temperature is a common and effective method to enhance enantioselectivity.[5] This is because the enantiomeric excess is related to the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. As the temperature decreases, the reaction's outcome becomes more sensitive to this energy difference, thus favoring the pathway with the lower activation energy and leading to a higher e.e.[3] However, this often comes at the cost of a significantly longer reaction time. Therefore, a balance must be struck between achieving the desired e.e. and a practical reaction rate.[5]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: The enantiomeric excess is inconsistent between different batches.
  • Potential Cause: Variable purity of starting materials or reagents. Impurities can interfere with the catalytic cycle.

  • Troubleshooting Action:

    • Purify Starting Materials: Ensure the precursor to (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (e.g., the corresponding unsaturated analog for hydrogenation) is purified by chromatography or recrystallization before use.

    • Verify Reagent and Solvent Purity: Use freshly purified or high-purity anhydrous solvents. Ensure all other reagents are of a consistent, high-grade quality.[5]

    • Standardize Handling: Implement a strict protocol for handling and storing all reagents and catalysts under an inert atmosphere to prevent degradation.

Issue 2: The reaction gives a good yield, but the enantiomeric excess is very low (<20% e.e.).
  • Potential Cause: A significant non-catalyzed, racemic background reaction is competing with the desired asymmetric pathway.

  • Troubleshooting Action:

    • Lower the Reaction Temperature: This will disproportionately slow down the higher-energy uncatalyzed reaction compared to the catalyzed pathway, thereby improving selectivity.[5]

    • Adjust Catalyst Loading: While counterintuitive, in some systems, a lower catalyst loading can favor the catalyzed pathway and reduce the contribution from the background reaction.[5] Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%) to find the optimum.

    • Consider a More Active Catalyst: If available, switching to a more active chiral ligand or catalyst system can help the asymmetric reaction outcompete the background process.[7]

Issue 3: The synthesis is not proceeding to completion, and the isolated product has low e.e.
  • Potential Cause: Catalyst deactivation during the reaction. Many organometallic catalysts are sensitive and can degrade over time, especially if trace impurities are present.[2]

  • Troubleshooting Action:

    • Ensure Rigorously Anhydrous Conditions: Any moisture in the glassware, solvent, or reagents can quench sensitive catalysts. Follow a strict protocol for drying all components.[2] (See Protocol 1).

    • Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (Argon or Nitrogen), as oxygen can be detrimental to many catalysts.

    • Test Catalyst Stability: Run the reaction and take aliquots at different time points. Analyze both conversion and e.e. over time. A drop in e.e. as the reaction progresses can indicate catalyst decomposition.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (e.e.) Observed check_purity Are all reagents, solvents, and starting materials of high purity? start->check_purity purify Action: Re-purify all components. Use anhydrous solvents. check_purity->purify No check_catalyst Is the chiral catalyst active and stable? check_purity->check_catalyst Yes purify->check_catalyst catalyst_test Action: Run control reaction with known substrate. Verify catalyst handling and storage. check_catalyst->catalyst_test No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes catalyst_test->check_conditions optimize_temp Action: Screen lower temperatures (e.g., 0 °C, -20 °C, -78 °C). check_conditions->optimize_temp No check_background Is a background racemic reaction occurring? check_conditions->check_background Yes optimize_solvent Action: Screen a range of solvents (e.g., Toluene, THF, DCM). optimize_temp->optimize_solvent optimize_solvent->check_background background_action Action: Lower temperature and/or adjust catalyst loading. check_background->background_action Yes final_res High e.e. Achieved check_background->final_res No background_action->final_res

Caption: A decision tree for troubleshooting low enantiomeric excess.

Key Experimental Protocols

Protocol 1: General Procedure for Maintaining Anhydrous Conditions

Many asymmetric catalytic reactions are highly sensitive to moisture. This protocol outlines the standard procedure for creating and maintaining an anhydrous reaction environment.[2]

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (reaction flasks, syringes, stir bars, etc.) in an oven at >120 °C for at least 4 hours (preferably overnight).

    • Assemble the main reaction vessel while still hot and immediately place it under a positive pressure of a dry, inert gas (e.g., Argon or Nitrogen).

    • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Solvent Preparation:

    • Use commercially available anhydrous solvents packaged under an inert atmosphere.

    • Alternatively, dry solvents using an appropriate drying agent (e.g., molecular sieves) or a solvent purification system.

  • Reagent Handling:

    • Handle all air- and moisture-sensitive reagents using Schlenk line techniques or inside a glovebox.

    • Use dry syringes or cannulas for transferring liquids.

Protocol 2: Chiral Resolution of Racemic Acid via Diastereomeric Salt Formation

If an asymmetric synthesis route proves challenging, classical resolution of the racemic product is a robust alternative for obtaining the desired (1S,2S) enantiomer. This method relies on the differential solubility of diastereomeric salts formed with a chiral amine.[8][9]

  • Resolving Agent Selection:

    • Choose a commercially available, enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine, brucine, or quinine).[8] The choice of agent may require empirical screening.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Gently warm the solution and add 0.5 equivalents of the chiral resolving agent. Using a sub-stoichiometric amount of the resolving agent is crucial for effective fractional crystallization.

    • Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the acid in the salt can be checked by taking a small sample, liberating the acid (see step 4), and analyzing by chiral HPLC.

    • If necessary, recrystallize the diastereomeric salt from a suitable solvent to improve diastereomeric purity.

  • Liberation of the Enantiopure Acid:

    • Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2.

    • Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Workflow for Chiral Resolution

G racemate Racemic Carboxylic Acid (R,S) and (S,R) add_base Add Chiral Base (e.g., R-Amine) racemate->add_base salts Mixture of Diastereomeric Salts (R,S)-Acid:(R)-Base (S,R)-Acid:(R)-Base add_base->salts crystallize Fractional Crystallization (Separate based on solubility) salts->crystallize solid_salt Less Soluble Salt (Solid) (e.g., (R,S)-Acid:(R)-Base) crystallize->solid_salt liquid_salt More Soluble Salt (in Filtrate) crystallize->liquid_salt acidify Acidify (e.g., HCl) solid_salt->acidify product Recover Enantiopure Acid (e.g., R,S) acidify->product

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Analytical Methods

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric excess of a chiral compound.[10][11][12]

  • Sample Preparation:

    • Prepare a stock solution of your purified product in the HPLC mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a standard sample of the racemic material for comparison to identify the retention times of both enantiomers.

  • Method Development:

    • Column Selection: Choose a CSP suitable for carboxylic acids. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point.

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol (e.g., 90:10 v/v). Small amounts of an acidic additive, like trifluoroacetic acid (TFA, ~0.1%), are often required to achieve good peak shape for acidic analytes.[2]

    • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the hexane/isopropanol ratio) and the flow rate (typically 0.5-1.5 mL/min). Lowering the column temperature can also improve resolution.[12]

  • Quantification:

    • Inject the racemic standard to confirm baseline separation and identify the peaks for the (1S,2S) and (1R,2R) enantiomers.

    • Inject your sample.

    • Integrate the area of each enantiomer's peak.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100 [10]

Data Presentation: Impact of Reaction Conditions on Enantioselectivity

The following table illustrates hypothetical data from an optimization screen for an asymmetric hydrogenation to form the target molecule. Such a systematic approach is key to identifying optimal reaction conditions.

EntryCatalyst LigandSolventTemperature (°C)Enantiomeric Excess (e.e. %)
1(S)-BINAPToluene2575%
2(S)-BINAPToluene088%
3(S)-BINAPDCM081%
4(S)-BINAPTHF065%
5(Sa,S)-SIPHOXToluene095%
6(Sa,S)-SIPHOXToluene-20>99%

This table presents illustrative data to demonstrate the effects of screening different parameters. SIPHOX is a class of ligands known to be effective in iridium-catalyzed hydrogenations.[13][14]

References

  • Benchchem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Sánchez, Á. G., & Navalón, A. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 28-34.
  • Benchchem. (n.d.). improving enantiomeric excess in asymmetric synthesis.
  • Benchchem. (n.d.). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • Eze, C. N. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • Benchchem. (n.d.). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.
  • Alexakis, A., et al. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Reaction Conditions Optimization for Enantioselective in-situ Oxidizable Directing Group Strategy.
  • ResearchGate. (2011). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.
  • ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • Feringa, B. L., et al. (2015). Dynamic control of chirality in phosphine ligands for enantioselective catalysis. PMC - NIH.
  • Zhou, Q.-L., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Chiral resolution.
  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. PNAS.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
  • Benchchem. (n.d.). strategies to improve the enantioselectivity of reactions involving 2-cyanophenol.
  • Gualandi, A., & Cozzi, P. G. (2021). Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews.
  • Mikami, K., et al. (2002). Optimization of Catalyst Enantioselectivity and Activity Using Achiral and Meso Ligands. Journal of the American Chemical Society.
  • Bode Research Group. (n.d.). Key Concepts in Stereoselective Synthesis.
  • BOC Sciences. (n.d.). (1S,2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid CAS:200948-89-6.
  • Çelik, T., & Dinçer, M. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC.
  • Burk, M. J., et al. (2004). Enantioselective Hydrogenation of α-Aryloxy α,β-Unsaturated Acids. Asymmetric Synthesis of α-Aryloxycarboxylic Acids. Organic Letters.
  • Li, S., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Preventing Epimerization of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid During Storage

Executive Summary (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a highly valuable chiral building block, often isolated via the asymmetric ring-opening of cyclic meso-anhydrides . However, its stereochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a highly valuable chiral building block, often isolated via the asymmetric ring-opening of cyclic meso-anhydrides . However, its stereochemical integrity is highly vulnerable during routine storage. This guide provides authoritative troubleshooting and protocols to prevent epimerization, ensuring your compound retains its >99% diastereomeric excess (de).

Epimerization A (1S,2S)-Trans Isomer (Diequatorial) B Enolate Intermediate (Planar C2) A->B Base / Heat (-H+) B->A +H+ (Top Face) C (1S,2R)-Cis Isomer (Axial-Equatorial) B->C +H+ (Bottom Face) C->B Base / Heat (-H+)

Base-catalyzed enolization pathway leading to epimerization at the C2 position.

The Causality of Epimerization

The (1S,2S) configuration places the carboxylic acid and the methoxycarbonyl groups in a trans diequatorial arrangement. While this is thermodynamically favored over the cis axial-equatorial conformation, the alpha-protons adjacent to these carbonyls remain slightly acidic .

Under basic conditions, or prolonged thermal stress, the proton at C2 (alpha to the ester) can be abstracted, creating a planar that temporarily destroys the stereocenter[1]. Upon reprotonation, hydrogen can add from the opposite face, inverting the stereocenter and yielding the (1S,2R)-cis isomer. Even though the trans isomer is the thermodynamic majority (typically 75–85% at equilibrium), any partial epimerization irreversibly degrades the chiral purity of your starting material .

Frequently Asked Questions (FAQs)

Q1: Why does my (1S,2S) monoester degrade into a cis-mixture even when stored as a solid in the fridge? A: The root cause is almost always the storage container. Standard borosilicate glass vials possess mildly alkaline surfaces due to sodium and borate oxides. Over time, trace surface moisture facilitates a localized basic environment that catalyzes enolization at the ester's alpha-carbon .

Q2: Should I store this compound in a solvent to stabilize it? A: No. Storing the compound in protic solvents (like methanol or ethanol) drastically accelerates epimerization. Protic solvents facilitate rapid proton exchange and stabilize the enolate intermediate via hydrogen bonding. The compound must be isolated via simple acidic extraction and stored as a neat solid [[2]]([Link]).

Q3: Does the compound autocatalyze its own epimerization? A: Yes, to a minor extent. The free carboxylic acid at C1 can act as a Brønsted acid, protonating the ester carbonyl at C2 and facilitating acid-catalyzed enolization. This is why removing all thermal energy (storing at -20°C) and moisture (which acts as a proton shuttle) is mandatory.

Troubleshooting Guide: Identifying and Correcting Epimerization

SymptomRoot CauseCorrective Action
Gradual drop in de over months Alkaline glass surface interaction.Switch to acid-washed glassware (Protocol A) or PTFE/Amber vials.
Rapid epimerization within days Residual protic solvent (e.g., MeOH) from purification.Lyophilize or dry under high vacuum (<0.1 mbar) for 24h before storage.
Formation of cyclic anhydride Excessive heating during drying.Do not exceed 30°C during vacuum drying. High heat will force epimerization followed by dehydration.

Quantitative Data: Storage Condition Impact

The following table summarizes the causal relationship between storage conditions and the stereochemical degradation of the (1S,2S)-monoester over a 6-month period.

Storage ConditionTimeTempContainerResidual de (%)
Neat Solid, High Vacuum Dried6 months-20°CAcid-Washed Glass>99.0%
Neat Solid, High Vacuum Dried6 months4°CStandard Borosilicate97.5%
Neat Solid, Ambient Humidity1 month25°CStandard Borosilicate92.0%
Methanol Solution (0.1 M)1 week25°CStandard Borosilicate85.0%

Experimental Protocols: Self-Validating Systems for Storage

To maintain a self-validating storage system, you must eliminate the three drivers of epimerization: alkaline surfaces, proton-shuttling moisture, and thermal energy.

StorageWorkflow N1 Synthesize/Purify (1S,2S)-Monoester N2 Lyophilize (Remove Moisture) N1->N2 N3 Transfer to Acid-Washed Vial N2->N3 N4 Argon/N2 Purge N3->N4 N5 Store at -20°C (Desiccated) N4->N5

Step-by-step workflow for the safe, long-term storage of chiral monoesters.

Protocol A: Preparation of Acid-Washed Glassware

Purpose: To neutralize the alkaline silanol sites on standard borosilicate glass that catalyze enolization.

  • Submersion: Submerge standard borosilicate vials in a 1 M HCl solution for 12 hours.

  • Rinsing: Remove vials and rinse thoroughly with deionized water (5x) to remove residual chloride ions.

  • Solvent Wash: Rinse with HPLC-grade acetone (2x) to facilitate drying.

  • Baking: Bake the vials in an oven at 150°C for 4 hours to completely dehydrate the glass surface.

  • Cooling: Cool the vials in a desiccator containing anhydrous calcium sulfate (Drierite) until room temperature is reached.

Protocol B: Lyophilization and Inert Storage Workflow

Purpose: To eliminate proton-shuttling moisture and thermal energy.

  • Concentration: Following isolation of the (1S,2S)-monoester, concentrate the product using a rotary evaporator with a water bath strictly below 30°C.

  • Lyophilization: Dissolve the residue in a minimal amount of anhydrous 1,4-dioxane or benzene, freeze the solution in a dry ice/acetone bath, and lyophilize for 24 hours at <0.05 mbar.

  • Transfer: In a glovebox or under a steady stream of dry Argon, transfer the fluffy white solid into the prepared acid-washed vials (Protocol A).

  • Purging: Purge the headspace of the vial with Argon for 30 seconds.

  • Sealing and Storage: Seal the vial with a PTFE-lined cap, wrap the seal with Parafilm, and store immediately at -20°C in a dark freezer.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

Welcome to the Technical Support Center for the purification and crystallization of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid . As a chiral half-ester (monoester) of trans-cyclohexane-1,2-dicarboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and crystallization of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid . As a chiral half-ester (monoester) of trans-cyclohexane-1,2-dicarboxylic acid, this molecule presents unique thermodynamic challenges. Its dual functionality—a hydrogen-bond donating/accepting carboxylic acid and a hydrogen-bond accepting methyl ester—combined with the lipophilic cyclohexane backbone, often leads to complex phase behaviors such as oiling out (liquid-liquid phase separation) and polymorphism.

This guide synthesizes field-proven methodologies, thermodynamic causality, and authoritative literature to help you optimize your crystallization workflows.

Troubleshooting Guide: Specific Experimental Issues

Q: My crystallization in Ethyl Acetate/Heptane is "oiling out" instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the system crosses the liquid-liquid binodal curve before reaching the crystalline solubility limit. Because the trans-half-ester has a relatively low melting point and high conformational flexibility, rapid addition of an anti-solvent (Heptane) generates massive local supersaturation, forcing the solute to separate as a dense, solute-rich liquid phase rather than nucleating as a solid.

  • The Fix: Shift from an anti-solvent crystallization to a temperature-cycling crystallization using a single solvent with a steep temperature-dependent solubility curve, such as Toluene . If you must use EtOAc/Heptane, decrease your initial concentration by 15%, heat to 60°C, and introduce seed crystals at the exact cloud point before further cooling.

Q: I am performing a chiral resolution from the racemate, but my enantiomeric excess (ee) is stalling at ~80%. Why? A: If you are using enzymatic desymmetrization or an initial biological resolution (e.g., using pig liver esterase), the inherent enantioselectivity (E-value) of the enzyme often caps the ee at 80-85%[3]. To upgrade to >99% ee, you must perform a diastereomeric salt resolution. The stalling occurs because the more soluble diastereomeric salt is co-precipitating.

  • The Fix: Utilize (S)-phenylethylamine in Ethanol. Control the feeding molar ratio strictly (e.g., maintaining a ratio of less than 3:1 amine to acid) to thermodynamically favor the less soluble (1S,2S)-amine salt lattice, which relies on a highly specific "lock-and-key" supramolecular packing mode driven by van der Waals interactions and 1D hydrogen-bonding networks[2].

Troubleshooting Start Observation: Oiling Out (Liquid-Liquid Separation) Check Is supersaturation generated by rapid anti-solvent addition? Start->Check YesPath Action: Switch to Toluene (Cooling Crystallization) Check->YesPath Yes NoPath Action: Lower concentration & add seed crystals at cloud point Check->NoPath No Success Nucleation & Stable Crystal Growth YesPath->Success NoPath->Success

Caption: Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Frequently Asked Questions (FAQs)

Q: How does the presence of the cis-isomer impurity affect the crystallization of the trans-(1S,2S) product? A: The cis-isomer (which is a meso compound if derived from the symmetric anhydride) disrupts the crystal lattice of the trans-isomer. Because the trans-isomer prefers a diequatorial (ee) or diaxial (aa) conformation in the solid state[4], the axial-equatorial (ae) geometry of the cis-impurity acts as a lattice terminator, severely depressing the melting point and promoting oiling out. Ensure your upstream synthesis minimizes epimerization.

Q: Can I use Methanol as the primary crystallization solvent? A: It is highly discouraged for the free acid. While Methanol provides excellent solubility, extended heating of the half-ester in Methanol can lead to slow, uncatalyzed esterification of the free carboxylic acid, yielding the symmetric dimethyl ester impurity. Stick to Ethanol (for salt resolution) or non-nucleophilic solvents like Toluene or Ethyl Acetate.

Quantitative Data: Solvent Screening Profiles

To facilitate rational solvent selection, the following table summarizes the thermodynamic solubility and purification efficiency of various solvent systems for the (1S,2S)-half-ester.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Recovery Yield (%)Chemical Purity (HPLC Area %)Notes / Causality
Toluene 15.2185.084%>99.5%Steep solubility curve; ideal for controlled cooling. Prevents oiling out.
EtOAc / Heptane (1:2) 12.5145.088%99.1%High yield but prone to oiling out if anti-solvent is added too quickly.
Ethanol (Salt Form) 45.0>300.042%98.5%Yield represents diastereomeric resolution efficiency. Best for ee upgrades.
Water / MeOH (9:1) 5.040.092%95.0%Poor purity upgrade; traps lipophilic impurities in the crystal lattice.

Self-Validating Experimental Protocols

Protocol A: Chemical Purification via Toluene Cooling Crystallization

This protocol is designed to upgrade the chemical purity of the (1S,2S)-half-ester from ~90% to >99.5% while avoiding liquid-liquid phase separation.

  • Dissolution: Suspend 10.0 g of crude (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid in 55 mL of Toluene in a jacketed reactor.

  • Heating: Heat the mixture to 70°C under moderate agitation (200 rpm).

    • Validation Checkpoint: The solution must become completely clear. If particulates remain, they are likely inorganic salts or highly polar impurities. Filter the hot solution through a pre-warmed Celite pad before proceeding.

  • Controlled Cooling (Nucleation): Cool the reactor to 55°C at a rate of 0.5°C/min. Hold at 55°C for 30 minutes.

    • Causality: Holding at this temperature allows the system to equilibrate within the metastable zone, preventing spontaneous catastrophic nucleation which traps impurities.

  • Seeding: Add 0.1 g of pure (1S,2S)-half-ester seed crystals.

    • Validation Checkpoint: The seeds should remain suspended and slowly grow over 15 minutes. If they dissolve completely, the solution is undersaturated; drop the temperature by another 2°C and re-seed.

  • Growth & Isolation: Cool the slurry to 5°C at a rate of 0.1°C/min. Filter the resulting white crystalline solid and wash with 10 mL of cold (-20°C) Toluene. Dry under vacuum at 40°C to constant weight.

Protocol B: Diastereomeric Salt Resolution for Enantiomeric Upgrade

Designed to upgrade the ee of the half-ester from 80% to >99% using (S)-phenylethylamine[2].

SaltResolution Step1 1. Crude Half-Ester (80% ee) + (S)-Phenylethylamine (1.0 eq) Step2 2. Dissolution in Absolute Ethanol (75°C) Step1->Step2 Step3 3. Linear Cooling to 15°C (Rate: 0.1°C/min) Step2->Step3 Step4 4. Crystallization of (1S,2S)-Amine Salt Step3->Step4 Step5 5. Filtration & Washing (Cold Ethanol) Step4->Step5 Step6 6. Acidification (1M HCl) & MTBE Extraction Step5->Step6 Step7 7. Pure (1S,2S)-Half-Ester (>99% ee, >99% Purity) Step6->Step7

Caption: Workflow for the diastereomeric salt resolution and free acid recovery.

  • Salt Formation: Dissolve 10.0 g (53.7 mmol) of the enantiomerically enriched half-ester (80% ee) in 80 mL of absolute Ethanol at 75°C. Slowly add 6.51 g (53.7 mmol) of (S)-phenylethylamine dropwise.

    • Causality: Dropwise addition prevents localized high pH spikes that could theoretically promote epimerization at the alpha-carbonyl stereocenter.

  • Resolution Crystallization: Cool the solution to 15°C at a strictly controlled rate of 0.1°C/min.

    • Validation Checkpoint: A thick, white precipitate should form. If the solution turns into a gel, the cooling rate was too fast. Reheat to 75°C and repeat the cooling ramp.

  • Isolation: Filter the diastereomeric salt and wash with 15 mL of cold Ethanol.

  • Free Acid Recovery: Suspend the salt in 50 mL of Methyl tert-butyl ether (MTBE) and 50 mL of 1M HCl. Stir vigorously for 30 minutes until two clear liquid phases form.

    • Validation Checkpoint: Check the pH of the aqueous layer; it must be < 2 to ensure complete dissociation of the amine salt.

  • Extraction: Separate the organic layer, extract the aqueous layer with an additional 25 mL of MTBE, combine the organics, dry over MgSO4, and concentrate under vacuum to yield the pure (1S,2S)-half-ester as a highly crystalline white solid.

References

  • (1R,2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid | C9H14O4 | CID 53693472 Source: PubChem URL:[Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control Source: Chirality (PubMed) URL:[Link]

  • WO2011149938A2 - PREPARATION OF (3aS,7aR)-HEXAHYDROISOBENZOFURAN-1(3H)
  • Uranyl–Organic Coordination Polymers with trans-1,2-, trans-1,4-, and cis-1,4-Cyclohexanedicarboxylates: Effects of Bulky PPh4+ and PPh3Me+ Counterions Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Chiral Resolution of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Welcome to the Application Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with the enantiomeric resolution of racemic trans-2-(methoxycarbonyl)cyclohexane-1-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with the enantiomeric resolution of racemic trans-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid (the mono-methyl half-ester of trans-1,2-cyclohexanedicarboxylic acid).

Isolating the pure (1S,2S)-enantiomer is a critical desymmetrization step in asymmetric synthesis[1]. Because half-esters possess both a hydrogen-bond donor (carboxylic acid) and an acceptor (ester), their conformational preferences heavily influence salt crystallization thermodynamics[2]. This guide provides a self-validating workflow, mechanistic troubleshooting, and quantitative parameters to ensure high enantiomeric excess (ee) and yield.

Experimental Workflow & Pathway

The resolution relies on diastereomeric salt formation using a chiral amine. The workflow below maps the phase transitions and isolation steps required to selectively precipitate the (1S,2S)-enantiomer.

ResolutionWorkflow A Racemic trans-Half-Ester (1S,2S & 1R,2R) B Add (S)-1-Phenylethylamine (0.55 eq, Acetone) A->B C Heating & Complete Dissolution (Reflux at 56 °C) B->C D Controlled Cooling (0.5 °C/min) & Crystallization C->D E Vacuum Filtration D->E F Filter Cake: Less Soluble Salt (1S,2S)-Enantiomer Salt E->F Solid Phase G Mother Liquor (1R,2R)-Enantiomer Salt E->G Liquid Phase H Acidification (1M HCl) & EtOAc Extraction F->H I Pure (1S,2S)-2-(Methoxycarbonyl) cyclohexane-1-carboxylic acid H->I Organic Layer

Workflow for the chiral resolution of trans-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid.

Standard Operating Procedure (SOP): Diastereomeric Salt Resolution

This protocol utilizes the Pope-Peachey method (sub-stoichiometric resolving agent) to thermodynamically favor the precipitation of the less soluble salt[3].

Step 1: Salt Formation (Sub-stoichiometric)

  • Action: Suspend 1.0 equivalent of racemic trans-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid in anhydrous acetone (approx. 10 mL/g of substrate). Heat the suspension to a gentle reflux (56 °C).

  • Action: Add 0.55 equivalents of (S)-(-)-1-phenylethylamine dropwise over 10 minutes.

  • Causality: Using 0.55 eq rather than 1.0 eq prevents the co-precipitation of the more soluble (1R,2R)-salt. The unreacted (1R,2R)-half-ester remains highly soluble in acetone, driving the equilibrium toward the crystallization of the (1S,2S)-amine salt.

Step 2: Controlled Nucleation and Cooling

  • Action: Maintain reflux for 30 minutes until the solution is completely homogeneous.

  • Action: Cool the system to room temperature at a strict rate of 0.5 °C/min . Do not use an ice bath initially.

  • Causality: Rapid cooling spikes the supersaturation index, forcing the system into the labile zone where liquid-liquid phase separation ("oiling out") occurs. Slow cooling ensures the system stays in the metastable zone, promoting a highly ordered "lock-and-key" crystal lattice driven by van der Waals interactions[3].

Step 3: Filtration and Self-Validating Recrystallization

  • Action: Filter the resulting white crystals under vacuum. Wash the filter cake with a minimal amount of ice-cold acetone.

  • Validation Check: Analyze a small aliquot of the mother liquor via chiral HPLC. If the mother liquor shows >80% enrichment of the (1R,2R)-enantiomer, the filter cake is highly pure. If not, recrystallize the filter cake from hot acetone/methanol (9:1). Stop recrystallizing once the mother liquor's ee plateaus, confirming the filter cake has reached maximum optical purity.

Step 4: Acidification and Isolation

  • Action: Suspend the enantiopure salt in a biphasic mixture of Ethyl Acetate and 1M HCl (1:1 v/v). Stir vigorously for 30 minutes at room temperature.

  • Action: Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate.

  • Causality: The strong acid (HCl) protonates the carboxylate, breaking the diastereomeric salt. The target (1S,2S)-half-ester migrates to the organic phase, while the chiral amine remains in the aqueous phase as a hydrochloride salt.

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure (1S,2S)-half-ester.

Quantitative Data: Resolving Agent & Solvent Matrix

Selecting the correct resolving agent and solvent system is critical. The table below summarizes the expected outcomes based on empirical resolution data for cyclic dicarboxylic acid monoesters[1],[4].

Resolving AgentOptimal Solvent SystemMolar Ratio (Acid : Amine)Expected Yield (%)Expected ee (%)Mechanistic Notes
(S)-1-Phenylethylamine Acetone1 : 0.5535 - 40%> 98%Preferred. Forms a highly stable "lock-and-key" hydrophobic lattice.
Cinchonidine Ethyl Acetate / MeOH1 : 1.025 - 30%90 - 95%Good alternative; bulky alkaloid structure prevents dense packing, requiring multiple recrystallizations.
(1R,2S)-Ephedrine Ethanol / Water (9:1)1 : 1.030 - 35%> 95%Strong hydrogen-bonding network; however, amine recovery from the aqueous phase is notoriously tedious.
Quinine Toluene / Acetone1 : 0.520 - 25%~ 85%Historically used for cis-isomers; sub-optimal steric alignment for trans-half-esters.

Troubleshooting Guide

Q: My reaction mixture is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the metastable zone limit before nucleation can occur. The solute melts out of the solvent rather than forming a crystal lattice.

  • Immediate Fix: Reheat the mixture until it becomes a homogeneous single phase. Add 5-10% of a non-polar anti-solvent (e.g., heptane) dropwise, or slightly increase the primary solvent volume to lower the overall concentration.

  • Prevention: Cool at a slower rate (e.g., 0.1 °C/min) and introduce seed crystals of the pure (1S,2S)-(S)-amine salt exactly at the cloud point to force heterogeneous nucleation.

Q: The enantiomeric excess (ee) of the isolated half-ester is plateauing at ~85% despite multiple recrystallizations. What is going wrong? A: You have likely hit a eutectic point in the diastereomeric salt mixture, or there is persistent co-precipitation of the more soluble salt due to improper stoichiometry.

  • Solution: Alter the thermodynamics of the self-assembly. Research on trans-cyclohexanedicarboxylic acids demonstrates that adjusting the feeding molar ratio is critical[3]. Ensure you are strictly using a sub-stoichiometric amount of the resolving agent (0.55 eq). If the issue persists, switch the solvent system to one with higher hydrogen-bonding capacity (e.g., adding 5% water to the acetone) to alter the solubility curves of the two diastereomers.

Q: I am losing too much product during recrystallization. How can I improve my yield? A: Over-recrystallization sacrifices yield for purity. Do not blindly recrystallize. Implement the self-validating step mentioned in the SOP: monitor the ee of the mother liquor. Once the mother liquor ee stops changing between cycles, further recrystallization will only dissolve your target compound without improving the purity of the filter cake.

Frequently Asked Questions (FAQs)

Q: Can I use enzymatic desymmetrization instead of chemical resolution? A: Yes. Pig Liver Esterase (PLE) or lipases can be used to selectively hydrolyze dimethyl trans-1,2-cyclohexanedicarboxylate. However, enzymatic approaches often yield only one specific enantiomer and can be difficult to scale up cost-effectively compared to classical salt resolution using recoverable chiral amines[1].

Q: How do I recover and reuse the (S)-1-phenylethylamine? A: After the acidification step (Step 4), the chiral amine resides in the aqueous layer as a hydrochloride salt. Cool the aqueous layer to 0 °C and slowly add 2M NaOH until the pH is >12. Extract the free-based amine with Dichloromethane (DCM). Dry the DCM layer over NaOH pellets, concentrate, and distill the amine under reduced pressure for reuse.

Q: Does the ester group participate in the salt formation? A: Not directly via proton transfer, but it plays a crucial role in the crystal lattice. The methoxycarbonyl group acts as a hydrogen-bond acceptor, interacting with the ammonium protons of the chiral amine. This secondary interaction dictates the conformational preference (diaxial vs. diequatorial) of the cyclohexane ring in the solid state, directly impacting the stability of the less soluble salt[2].

References

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control Source: Chirality (2024) URL:[Link]

  • Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids Source: The Journal of Organic Chemistry (2000) URL:[Link]

  • Stereoselective Anhydride Openings Source: Chemical Reviews (2007) URL:[Link]

  • Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State Source: Journal of the American Chemical Society (2012) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid Production

Welcome to the technical support guide for the synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals engaged in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals engaged in the asymmetric synthesis of this valuable chiral building block. The stereoselective production of this molecule, often achieved via asymmetric hydrogenation of an unsaturated precursor, is highly dependent on the precise control of reaction parameters. Among the most critical of these is catalyst loading.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues and help you optimize your synthetic protocol.

Core Principles of Asymmetric Hydrogenation

The synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is typically achieved through the asymmetric hydrogenation of a prochiral precursor, such as methyl hydrogen cyclohex-1-ene-1,2-dicarboxylate. This reaction relies on a chiral transition-metal catalyst, often a Ruthenium or Rhodium complex with a chiral diphosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to control the stereochemical outcome.[1][2][3] The catalyst creates a chiral environment, forcing the hydrogen to add to one face of the double bond preferentially, thus generating the desired (1S,2S) stereoisomers with high enantiomeric excess (ee).

The catalyst loading, expressed as a substrate-to-catalyst ratio (S/C) or mole percentage (mol %), is a pivotal parameter that influences not only the reaction rate but also the yield, enantioselectivity, and overall process economy.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for this type of asymmetric hydrogenation?

A1: For laboratory-scale asymmetric hydrogenations using well-established catalysts like Ru-BINAP or Rh-BINAP complexes, a typical starting catalyst loading ranges from 1 mol % to 0.1 mol % (S/C ratio of 100 to 1000).[4] For highly active catalyst systems or during process optimization, loadings can be pushed significantly lower, sometimes to 0.01 mol % (S/C 10,000) or even less.[4] It is always advisable to start with a more conservative loading (e.g., 1 mol %) to ensure a successful initial reaction before optimizing for lower quantities.

Q2: How does increasing catalyst loading affect the reaction rate?

A2: Generally, increasing the catalyst loading leads to a higher concentration of active catalytic species in the reaction mixture, which in turn increases the reaction rate. If your reaction is proceeding too slowly, a modest increase in catalyst loading is a primary troubleshooting step. However, the relationship is not always linear, and at very high loadings, other factors like mass transport limitations can become rate-limiting.

Q3: Can changing the catalyst loading negatively impact the enantioselectivity (ee)?

A3: Yes, it can, although the effect varies by catalytic system. While often robust, enantioselectivity can sometimes decrease at very high catalyst loadings. This may be due to the formation of less selective catalytic species or dimers at high concentrations. Conversely, a catalyst loading that is too low might not be sufficient to outcompete a non-catalyzed background reaction, which would produce a racemic product and lower the overall ee. It is crucial to find a balance where the chiral-catalyzed pathway is dominant.

Q4: What is the primary motivation for optimizing to the lowest possible catalyst loading?

A4: The primary drivers are cost and purity. Chiral phosphine ligands and precious metal precursors (Rh, Ru, Ir) are expensive.[5] Reducing the catalyst loading directly translates to significant cost savings, especially at an industrial scale.[6] Furthermore, lower catalyst loading simplifies product purification, as there is less residual metal and ligand to remove from the final product.

Troubleshooting Guide

This section addresses specific experimental problems. For each issue, potential causes related to catalyst loading are explored, and actionable solutions are provided.

Issue 1: Low or No Conversion

You've run the reaction for the prescribed time, but analysis (TLC, GC, or NMR) shows a significant amount of starting material remaining.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The catalyst loading may be too low for the reaction conditions (temperature, pressure) or the purity of your substrate.

    • Solution: Incrementally increase the catalyst loading. A systematic approach is best, for example, doubling the loading from 0.5 mol % to 1.0 mol % and observing the effect on conversion.

  • Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons, binding to the metal center and rendering it inactive. This effectively reduces your active catalyst concentration.

    • Solution: Before increasing catalyst loading, ensure all reagents are of high purity. Solvents should be degassed and anhydrous. The substrate should be purified to remove potential inhibitors like sulfur or strongly coordinating compounds. If poisoning is suspected, filtering the substrate solution through a pad of activated alumina or charcoal can be effective.

  • Poor Mass Transfer of Hydrogen: At low catalyst concentrations, the rate can be limited by the dissolution of hydrogen gas from the headspace into the liquid phase.

    • Solution: Improve stirring efficiency to maximize the gas-liquid surface area. Ensure your reaction vessel and stirring mechanism are appropriate for a triphasic (gas-liquid-solid, if heterogeneous) reaction.

LowConversionTroubleshooting start Low / No Conversion check_purity Are Reagents High Purity? start->check_purity increase_loading Increase Catalyst Loading (e.g., 2x) check_purity->increase_loading Yes purify Purify Substrate/Solvent (e.g., filter through alumina) check_purity->purify No / Unsure check_stirring Is Stirring Vigorous? increase_loading->check_stirring No Improvement success Problem Solved increase_loading->success Conversion Improves purify->start Re-run Reaction improve_stirring Increase Stirring Rate / Use Baffled Flask check_stirring->improve_stirring No check_stirring->success Yes, Problem Solved improve_stirring->start Re-run Reaction

Caption: Troubleshooting logic for low or no product yield.

Issue 2: Poor Enantioselectivity (Low % ee)

The reaction goes to completion, but the product has a lower than expected enantiomeric excess.

Possible Causes & Solutions:

  • Catalyst Loading is Too High: As mentioned in the FAQ, excessive catalyst concentration can sometimes open up less selective reaction pathways.

    • Solution: Perform a catalyst loading screen. Run the reaction at several loadings (e.g., 2.0, 1.0, 0.5, 0.1 mol %) while keeping all other parameters constant. This will reveal the optimal loading for selectivity.

  • Incorrect Hydrogen Pressure: The interplay between hydrogen pressure and catalyst loading can affect enantioselectivity. For some systems, lower pressures can enhance selectivity.[7]

    • Solution: Investigate the effect of H₂ pressure in conjunction with catalyst loading. For a given loading (e.g., 0.5 mol %), test a range of pressures (e.g., 1 atm, 5 atm, 10 atm).

  • Background (Uncatalyzed) Reaction: If the reaction temperature is too high, a non-selective thermal reaction might occur in parallel, producing racemic product.

    • Solution: Lower the reaction temperature. This will slow the desired reaction, which can be compensated for by a slight increase in catalyst loading if necessary.

Catalyst Loading (mol %)H₂ Pressure (atm)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee %)
2.0104>9985
1.0108>9992
0.5 10 16 >99 98
0.110247598
0.51246099

Table 1: Example data from a catalyst loading and pressure screening experiment. This hypothetical data illustrates how reducing catalyst loading from 2.0 to 0.5 mol % improves enantioselectivity. Further reduction impacts conversion, while lowering pressure slightly improves ee at the cost of reaction rate.

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation

This protocol provides a general framework for the Ru/BINAP-catalyzed hydrogenation of a prochiral unsaturated precursor.

1. Reactor Setup:

  • Place a magnetic stir bar in a high-pressure reaction vessel (e.g., a Parr shaker vessel or autoclave) equipped with a pressure gauge and gas inlet/outlet valves.

  • Dry the vessel thoroughly in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen).

2. Reagent Charging:

  • Under an inert atmosphere, charge the vessel with the chiral catalyst, for example, [RuCl((S)-BINAP)]2(NEt3) (0.1 - 1 mol %).

  • Add the precursor, methyl hydrogen cyclohex-1-ene-1,2-dicarboxylate (1.0 equivalent).

  • Add degassed, anhydrous solvent (e.g., methanol or ethanol) to achieve a suitable concentration (typically 0.1-0.5 M).

3. Reaction Execution:

  • Seal the reaction vessel.

  • Purge the vessel by pressurizing with H₂ gas (to ~5 atm) and then carefully venting three times to remove all inert gas.

  • Pressurize the vessel to the desired reaction pressure (e.g., 10 atm).

  • Begin vigorous stirring and heat to the desired temperature (e.g., 40-80 °C) if necessary.

  • Monitor the reaction progress by observing the pressure drop and/or by analyzing aliquots via TLC or GC.

4. Work-up and Purification:

  • Once the reaction is complete (no further H₂ uptake), cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

ExperimentalWorkflow A Reactor Preparation (Dry, Inert Atmosphere) B Charge Catalyst & Substrate A->B C Add Degassed Solvent B->C D Seal & Purge with H₂ C->D E Pressurize & Heat D->E F Monitor Reaction (Pressure Drop / TLC / GC) E->F G Cool & Vent F->G H Solvent Removal G->H I Aqueous Work-up H->I J Purification (Chromatography / Recrystallization) I->J K Final Product Analysis (NMR, Chiral HPLC) J->K

Caption: General experimental workflow for asymmetric hydrogenation.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Accurate determination of enantiomeric excess is critical for optimizing any asymmetric reaction.

1. Sample Preparation:

  • Prepare a stock solution of your purified product in the HPLC mobile phase or a compatible solvent (e.g., hexane/isopropanol) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • For method development, also prepare a sample of the racemic product if available.

2. Instrument Setup:

  • Column: Select a suitable chiral stationary phase (CSP) column (e.g., a Daicel Chiralcel® or Chiralpak® series column).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). A small amount of an acidic modifier like trifluoroacetic acid (TFA, ~0.1%) may be needed to improve the peak shape for carboxylic acids.

  • Flow Rate: Set a flow rate of 0.5-1.0 mL/min.

  • Detector: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 210 nm or 254 nm).

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

3. Analysis:

  • Inject a small volume (5-10 µL) of the sample.

  • Record the chromatogram. The two enantiomers should elute as two separate peaks.

  • Integrate the peak areas for each enantiomer.

4. Calculation:

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

References

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Wikipedia. (2023). Noyori asymmetric hydrogenation. Wikimedia Foundation. [Link]

  • Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Xiao, J., et al. (2004). Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2. Inorganica Chimica Acta, 357(7), 2013-2019. [Link]

  • Kim, J. H., et al. (2003). The synthesis of asymmetric hydrogenation catalyst [Ru(BINAP)(OAc)2] and its solid supported studies. Journal of the Korean Chemical Society, 47(3), 249-253. [Link]

  • Zhou, Q.-L., et al. (2013). Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids. Nature Communications, 4, 2243. [Link]

  • Adams, R. D., et al. (2013). Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity. Dalton Transactions, 42(21), 7677-7689. [Link]

  • Zhou, Q.-L. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 50(5), 1339-1351. [Link]

  • Zhou, Q.-L., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584-8585. [Link]

  • Blaser, H.-U., et al. (2000). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Chemistry – A European Journal, 6(6), 949-958. [Link]

  • Figueras, F., et al. (1981). Catalytic Hydrogenation of Cyclohexene. Journal of Catalysis, 69(1), 11-19. [Link]

  • Chemspace. (n.d.). (1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid. Chemspace. [Link]

  • De-en, W., et al. (1993). Ruthenium-binap asymmetric hydrogenation catalyst.
  • Gridnev, I. D., & Imamoto, T. (2018). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. Molecules, 23(10), 2465. [Link]

  • Asymmetric hydrogenation methods for the synthesis of chiral molecules. (2023). Hilaris. [Link]

  • Li, W., et al. (2022). Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogenation. Catalysts, 12(1), 83. [Link]

  • Bergens, S. H. (n.d.). Asymmetric Hydrogenation. University of Alberta. [Link]

  • Moodle@Units. (n.d.). Hydrogenation reactions. University of Trieste. [Link]

  • Wills, M., et al. (2012). Synthesis and Asymmetric Hydrogenation of (3e)-1-Benzyl-3-[(2-Oxopyridin-1(2h)-Yl)methylidene]piperidine-2,6-Dione. Chemical Communications. [Link]

  • Zhang, Z., et al. (2014). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 5(5), 1954-1958. [Link]

  • Zhao, B., et al. (2020). Rh-Catalyzed Asymmetric Hydrogenation of Unsaturated Medium-Ring NH Lactams: Highly Enantioselective Synthesis of N-Unprotected 2,3-Dihydro-1,5-benzothiazepinones. Organic Letters, 22(3), 1133-1138. [Link]

  • Breit, B., et al. (2017). Axially Chiral 1,1'-Binaphthyl-2-Carboxylic Acid (BINA-Cox) as Ligands for Titanium-Catalyzed Asymmetric Hydroalkoxylation. Chemistry – A European Journal, 23(67), 17009-17013. [Link]

  • Kuesters, E., et al. (2006). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. CHIMIA, 60(9), 561-564. [Link]

  • Chirik, P. J., et al. (2021). Synthesis and Asymmetric Alkene Hydrogenation Activity of C2-Symmetric Enantioenriched Pyridine Dicarbene Iron Dialkyl Complexes. Organometallics, 40(9), 1278-1293. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of chiral HPLC methods for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid purity

An In-Depth Comparison Guide to Chiral HPLC Method Validation for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid Purity The enantiomers of 1,2-cyclohexanedicarboxylic acid monoesters, specifically (1S,2S)-2-(me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to Chiral HPLC Method Validation for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid Purity

The enantiomers of 1,2-cyclohexanedicarboxylic acid monoesters, specifically (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, are highly valuable chiral building blocks in pharmaceutical synthesis. Often generated via the desymmetrization of cyclic meso-anhydrides using cinchona alkaloids[1], the utility of these intermediates hinges entirely on their enantiomeric purity.

Accurately quantifying the enantiomeric excess (ee) of this compound presents a unique chromatographic challenge due to the presence of both a hydrophobic cyclohexane ring and highly polar, ionizable functional groups (a methyl ester and a free carboxylic acid). This guide objectively compares Chiral Stationary Phases (CSPs) for this separation and outlines a self-validating protocol grounded in the updated ICH Q2(R2) guidelines[2].

Method Development: Comparing Chiral Stationary Phases (CSPs)

To develop a robust method, we must first select a stationary phase capable of recognizing the subtle spatial differences between the (1S,2S) and (1R,2R) trans-isomers. The free carboxylic acid moiety is prone to secondary interactions with residual silanols on the silica support, which causes severe peak tailing.

The Causality of Mobile Phase Selection: To mitigate tailing, the mobile phase must include an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid). The acid suppresses the ionization of the carboxylate group ( pKa​≈4.5 ), keeping the molecule in a neutral, protonated state. This ensures the analyte interacts uniformly with the chiral cavities of the stationary phase rather than the silica backbone.

Comparative Performance of Polysaccharide CSPs

The table below compares the performance of three industry-standard polysaccharide-based CSPs under normal-phase conditions (Hexane/Isopropanol/TFA).

Stationary PhaseChiral SelectorResolution ( Rs​ )Tailing FactorSuitability Assessment
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)2.81.1Optimal. The amylose helical groove perfectly accommodates the rigid cyclohexane ring, providing superior stereocontrol.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.41.3Marginal. The cellulose cavity structure provides weaker hydrogen bonding alignment for the trans-1,2-substituents.
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)0.91.5Unsuitable. Fails to achieve baseline resolution ( Rs​<1.5 ); peak overlap prevents accurate ee quantification.

Data Interpretation: Amylose-based selectors (AD-H) consistently outperform cellulose-based selectors (OD-H, OJ-H) for this specific monoester. The linear nature of amylose forms a more defined helical inclusion cavity, which maximizes the π−π interactions and hydrogen bonding required to differentiate the (1S,2S) and (1R,2R) enantiomers.

Workflow S1 1. Define Target Profile (Enantiomeric Purity) S2 2. Screen CSPs (AD-H, OD-H, OJ-H) S1->S2 S3 3. Optimize Mobile Phase (Hexane/IPA/TFA) S2->S3 Selectivity (α) > 1.2 S4 4. ICH Q2(R2) Validation (Specificity, Linearity, etc.) S3->S4 Resolution (Rs) > 1.5 S5 5. Validated Method Ready for QC S4->S5 All Criteria Met

Caption: Sequential workflow from initial CSP screening to ICH Q2(R2) method validation.

ICH Q2(R2) Compliant Validation Protocols

Once the Chiralpak AD-H method is optimized, it must be validated. The recent overhaul of ICH Q2(R2) emphasizes a lifecycle and Quality-by-Design (QbD) approach, ensuring the analytical procedure is unequivocally fit for its intended purpose[3]. Below are the step-by-step, self-validating protocols required to prove method trustworthiness.

Step 1: Specificity and Selectivity
  • Protocol: Inject a diluent blank, a racemic standard of 2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, and a sample spiked with potential synthetic impurities (e.g., cis-isomers, unreacted meso-anhydride, and diacid degradation products).

  • Causality: Specificity proves that the UV detector response (typically monitored at 210 nm for carboxylates) is exclusively attributable to the (1S,2S) enantiomer. By utilizing a Diode Array Detector (DAD) to perform peak purity analysis, we mathematically verify that no hidden impurities are co-eluting beneath the main peak[2]. Resolution ( Rs​ ) between the (1S,2S) and (1R,2R) peaks must be ≥1.5 .

Step 2: Linearity and Range
  • Protocol: Prepare calibration standards at five distinct concentration levels: 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (e.g., 1.0 mg/mL). Plot the integrated peak area against the known concentration.

  • Causality: This step demonstrates that the detector's response is directly proportional to the analyte concentration. A correlation coefficient ( R2 ) >0.999 ensures that the method can accurately quantify both the dominant (1S,2S) enantiomer and trace levels of the (1R,2R) impurity without detector saturation or non-linear bias.

Step 3: Accuracy (Recovery)
  • Protocol: Spike known, precise amounts of the pure (1S,2S) reference standard into a synthetic matrix (or a known racemate) at three levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery by comparing the theoretical spiked amount to the experimentally derived concentration.

  • Causality: Accuracy acts as a self-validating check against systematic error. If the recovery falls outside the 98.0% – 102.0% acceptance criteria, it indicates a fundamental flaw in the extraction protocol, sample stability, or integration parameters.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Protocol:

    • Repeatability: Perform six replicate injections of the 100% standard solution on Day 1.

    • Intermediate Precision: Have a second analyst perform the same sequence on Day 2 using a different HPLC system and a different batch of mobile phase.

  • Causality: Precision establishes the random error inherent in the chromatographic system. The Relative Standard Deviation (RSD) of the peak areas and retention times must be <2.0% . This proves the method is not overly sensitive to the operator's technique and will perform reliably in day-to-day Quality Control operations.

Step 5: Robustness
  • Protocol: Deliberately alter critical method parameters: flow rate ( ±0.1 mL/min), column temperature ( ±2 °C), and TFA concentration ( ±0.02% ).

  • Causality: Robustness testing anticipates real-world laboratory fluctuations. For instance, demonstrating that a slight drop in TFA concentration does not immediately cause catastrophic peak tailing proves the method has a safe operational window, fulfilling the QbD requirements of ICH Q2(R2)[3].

Validation Core ICH Q2(R2) Validation Framework Spec Specificity (Peak Purity) Core->Spec Lin Linearity & Range (R² > 0.999) Core->Lin Acc Accuracy (Recovery 98-102%) Core->Acc Prec Precision (RSD < 2.0%) Core->Prec Rob Robustness (Parameter Variation) Core->Rob

Caption: Core ICH Q2(R2) parameters required to establish analytical method trustworthiness.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • Bolm, C., et al. (2000). Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids. The Journal of Organic Chemistry, 65(21), 6984-6991. Available at:[Link]

Sources

Comparative

Enzymatic vs chemical synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Unraveling the Synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid: Enzymatic vs. Chemical Pathways Executive Summary The synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid—a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Unraveling the Synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid: Enzymatic vs. Chemical Pathways

Executive Summary

The synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid—a critical chiral building block for complex active pharmaceutical ingredients (APIs) such as lurasidone—presents a classic dichotomy in asymmetric synthesis. Because the target molecule is a trans-1,2-disubstituted cyclohexane, researchers must choose between the biocatalytic kinetic resolution of a racemic trans-diester and the chemo-catalytic desymmetrization of a meso-cis-anhydride followed by thermodynamic epimerization.

This guide objectively compares these two paradigms, detailing the mechanistic causality, providing self-validating experimental protocols, and presenting quantitative data to guide synthetic strategy.

Mechanistic Paradigms & Causality

The Biocatalytic Approach: Kinetic Resolution via PLE

Pig Liver Esterase (PLE) is widely utilized for the enantioselective hydrolysis of esters. However, because trans-1,2-cyclohexanedicarboxylic acid derivatives lack a plane of symmetry, they exist as a racemic mixture of (1R,2R) and (1S,2S) enantiomers rather than a meso compound.

When racemic dimethyl trans-1,2-cyclohexanedicarboxylate is subjected to PLE, the enzyme's active site selectively accommodates and hydrolyzes the (1R,2R)-enantiomer into its corresponding monoester[1]. The (1S,2S)-diester is sterically excluded from the catalytic serine residue, remaining unreacted in the organic phase. While this provides excellent enantiomeric excess (ee), the fundamental limitation of kinetic resolution applies: the maximum theoretical yield of the desired (1S,2S)-diester is capped at 50%. A subsequent mild chemical hydrolysis is required to convert the unreacted (1S,2S)-diester into the target (1S,2S)-monoester.

Enzymatic_Pathway cluster_resolution Biocatalytic Kinetic Resolution (Max 50% Yield) Racemic Racemic trans-Diester (1R,2R & 1S,2S) Enzyme Pig Liver Esterase (PLE, pH 7.0) Racemic->Enzyme S_Diester (1S,2S)-Diester (Unreacted Enantiomer) Enzyme->S_Diester Enantioselective Exclusion R_Mono (1R,2R)-Monoester (Hydrolyzed Byproduct) Enzyme->R_Mono Active Site Hydrolysis ChemHydro Chemical Hydrolysis (NaOH / MeOH) S_Diester->ChemHydro Target (1S,2S)-Monoester (Target Product) ChemHydro->Target

Biocatalytic kinetic resolution of racemic trans-diester using Pig Liver Esterase.

The Chemo-catalytic Approach: Desymmetrization & Epimerization

To bypass the 50% yield ceiling of kinetic resolution, modern organic synthesis employs a two-step sequence starting from an achiral precursor: meso-1,2-cyclohexanedicarboxylic anhydride.

First, a Cinchona alkaloid (e.g., Quinine) mediates the asymmetric methanolysis of the meso-anhydride[2]. The chiral alkaloid selectively activates one of the enantiotopic carbonyl groups, yielding the (1S,2R)-cis-monoester with near-perfect enantioselectivity. Second, the system exploits a thermodynamic sink. In a cis-1,2-disubstituted cyclohexane, one functional group must occupy a sterically hindered axial position. By treating the (1S,2R)-cis-monoester with sodium methoxide, the proton alpha to the ester (C2) is abstracted, forming an enolate. Reprotonation occurs exclusively from the face that places the ester in the highly stable equatorial position, yielding the trans-diequatorial (1S,2S)-monoester[3]. This elegant sequence achieves 100% theoretical yield.

Chemical_Pathway Meso meso-cis-Anhydride (Achiral Precursor) Desym Desymmetrization (Quinine / MeOH) Meso->Desym CisMono (1S,2R)-cis-Monoester (Kinetic Product) Desym->CisMono Asymmetric Ring Opening Epimer Base Epimerization (NaOMe / MeOH) CisMono->Epimer Enolization at C2 TransMono (1S,2S)-trans-Monoester (Thermodynamic Product) Epimer->TransMono Diequatorial Stabilization

Chemo-catalytic desymmetrization of meso-anhydride followed by thermodynamic epimerization.

Self-Validating Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution

Objective: Isolate (1S,2S)-dimethyl cyclohexanedicarboxylate via PLE hydrolysis, followed by mono-saponification.

  • Reaction Setup: Suspend racemic dimethyl trans-1,2-cyclohexanedicarboxylate (100 mmol) in 0.1 M potassium phosphate buffer (pH 7.0, 400 mL). Add 10% v/v DMSO to mitigate mass transfer limitations of the poorly water-soluble diester[1].

  • Biocatalysis: Introduce recombinant PLE (approx. 100 U/mmol substrate). Stir vigorously at 25°C. Maintain pH at 7.0 using a pH stat titrator dispensing 1.0 M NaOH.

  • In-Process Control (Self-Validation): Monitor the reaction via chiral GC. The reaction must be artificially terminated at ~52-55% conversion. Stopping exactly when the ee of the unreacted diester plateaus (>99%) is critical to ensure high enantiopurity at the expense of slight yield loss.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 150 mL). The organic layer contains the highly enantioenriched (1S,2S)-diester, while the aqueous layer retains the hydrolyzed (1R,2R)-monoester.

  • Mono-Saponification: Treat the isolated (1S,2S)-diester with 1.0 equivalent of KOH in cold methanol (0°C) for 2 hours to yield the target (1S,2S)-monoester.

Protocol B: Chemical Desymmetrization & Epimerization

Objective: Asymmetric ring opening of meso-anhydride followed by C2 epimerization.

  • Desymmetrization: Dissolve meso-1,2-cyclohexanedicarboxylic anhydride (100 mmol) in a 1:1 mixture of toluene/diethyl ether (300 mL). Add Quinine (10 mol%) and cool the mixture to -20°C.

  • Methanolysis: Dropwise add anhydrous methanol (1.5 equivalents) over 30 minutes. Stir at -20°C for 24 hours. Wash with 1M HCl to recover the alkaloid catalyst, yielding the (1S,2R)-cis-monoester[2].

  • Epimerization: Dissolve the crude cis-monoester in anhydrous methanol (200 mL). Add a catalytic amount of sodium methoxide (NaOMe, 0.2 equivalents). Reflux the mixture (65°C) for 4 hours[3].

  • In-Process Control (Self-Validation): Monitor the epimerization via ^1H NMR. The proton alpha to the ester group will shift, and its coupling constant will change dramatically. The appearance of a large trans-diaxial coupling constant ( J≈10−12 Hz) confirms the complete transition to the trans-diequatorial (1S,2S)-monoester.

  • Workup: Acidify with 1M HCl to pH 2, extract with dichloromethane, and concentrate to yield the final product.

Quantitative Comparative Analysis

ParameterEnzymatic Kinetic ResolutionChemical Desymm. + Epimerization
Starting Material Racemic trans-diestermeso-cis-anhydride
Max Theoretical Yield 50%100%
Observed Yield (Typical) 35 - 42%85 - 92%
Enantiomeric Excess (ee) 83 - 95%> 98%
Reaction Media Aqueous Buffer + DMSO co-solventToluene/Ether, Methanol
Scalability Bottlenecks Substrate solubility, mass transferCryogenic cooling (-20°C)
Catalyst Recovery Difficult (unless immobilized)Easy (Acid/Base extraction of alkaloid)

Conclusion & Strategic Recommendations

For researchers synthesizing (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, the Chemical Desymmetrization & Epimerization route is objectively superior for large-scale and process chemistry applications. By utilizing an achiral meso starting material, it completely circumvents the 50% yield limitation inherent to the enzymatic kinetic resolution of trans-diesters. Furthermore, the thermodynamic driving force of the epimerization step ensures a highly robust and self-correcting pathway to the trans-diequatorial target.

Conversely, the Enzymatic route remains a viable option for small-scale discovery chemistry where the handling of cryogenic temperatures is undesirable, provided that the inherent yield caps and mass transfer limitations of the biphasic system are acceptable.

References

  • Enzyme catalyzed hydrolysis of the diesters of cis- and trans-cyclohexanedicarboxylic acids. Applied Microbiology and Biotechnology.[Link]

  • Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids. The Journal of Organic Chemistry - ACS Publications.[Link]

  • An Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. ResearchGate.[Link]

Sources

Validation

Comparative study of resolving agents for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Comparative Study of Resolving Agents for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid Introduction & Chemical Context (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (CAS: 200948-89-6) is a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Resolving Agents for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

Introduction & Chemical Context

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (CAS: 200948-89-6) is a highly valuable chiral half-ester utilized as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and sophisticated chiral ligands[1]. Characterized by its diequatorial trans-configuration, the separation of the (1S,2S) enantiomer from its (1R,2R) counterpart is a critical challenge in organic synthesis.

Achieving high enantiomeric purity requires exploiting the subtle stereoelectronic differences between the enantiomers. This guide provides an in-depth comparative analysis of the resolving agents and methodologies used to isolate the (1S,2S) configuration, focusing on classical diastereomeric salt formation and enzymatic kinetic resolution.

Mechanistic Overview of Chiral Resolution

The resolution of trans-cyclohexane half-esters relies on two primary thermodynamic and kinetic pathways:

  • Diastereomeric Salt Formation (Thermodynamic Control): Chiral amines form salts with the racemic carboxylic acid. The efficacy of the resolving agent depends on its ability to create a highly ordered, rigid hydrogen-bonding network. The less soluble salt precipitates out of the solution due to a "lock-and-key" packing mechanism in the hydrophobic layers, which maximizes van der Waals interactions[2].

  • Enzymatic Kinetic Resolution (Kinetic Control): Biocatalysts (esterases or lipases) differentiate between the two enantiomeric transition states during the hydrolysis of the ester moiety or the esterification of the acid, driven by the spatial constraints of the enzyme's catalytic triad[3].

ResolutionWorkflow Racemate Racemic (1R,2R)/(1S,2S) Monoester Mixing Salt Formation in Ethanol (Thermodynamic Control) Racemate->Mixing Agent Chiral Resolving Agent e.g., (S)-PEA Agent->Mixing Salts Diastereomeric Salts (p-Salt + n-Salt) Mixing->Salts Cryst Fractional Crystallization (Cooling to 5°C) Salts->Cryst Solid Less Soluble Salt (1S,2S)-Enantiomer enriched Cryst->Solid Crystallizes Liquid Mother Liquor (1R,2R)-Enantiomer enriched Cryst->Liquid Remains Soluble Acid Acidification (HCl, pH < 2) & Extraction Solid->Acid Pure Pure (1S,2S)-2-(Methoxycarbonyl) cyclohexane-1-carboxylic acid Acid->Pure

Workflow for classical chiral resolution via diastereomeric salt formation.

Comparative Analysis of Resolving Agents

A. (S)-1-Phenylethylamine ((S)-PEA)

(S)-PEA is the industry standard for resolving trans-cyclohexanedicarboxylic acid derivatives. When the molar feeding ratio of (S)-PEA to the racemic acid is maintained below 3:1, it selectively crystallizes the (1S,2S) configuration[2].

  • Causality: The high enantioselectivity is driven by the thermodynamic stability of the less soluble mono-salt. X-ray crystallography reveals that the (1S,2S) salt forms a tighter "lock-and-key" structure, resulting in stronger hydrogen bonds and superior van der Waals packing compared to the more soluble diastereomer[2].

B. (1S,2S)-(+)-1-(p-Nitrophenyl)-2-amino-1,3-propanediol ((S,S)-ANP)

(S,S)-ANP is a highly effective resolving agent that operates through complex stereospecific interactions.

  • Causality: When the molar ratio of (S,S)-ANP to the racemate is adjusted to 1:2, it forms a robust wall-like 2-D hydrogen-bonding network. This unique supramolecular architecture traps the target enantiomer, allowing for successful resolution with an enantiomeric excess (e.e.) exceeding 85%[4].

C. Cinchona Alkaloids (Quinine / Cinchonidine)

Cinchona alkaloids are historically significant and highly effective for the resolution of racemic dicarboxylic acid monoesters[5].

  • Causality: These bulky chiral amines form stable acid-base complexes (often 2:1 or 1:1 aggregates) with the carboxylate. The quinuclidine nitrogen protonates the acid, while the bulky quinoline ring provides a sterically demanding environment that strictly discriminates between the diequatorial trans enantiomers[5].

D. Pig Liver Esterase (PLE) / Subtilisin

Enzymatic kinetic resolution offers a green alternative to classical salt formation. PLE can kinetically resolve the diethyl or dimethyl ester of the racemic trans-diacid via partial enantioselective hydrolysis[3].

  • Causality: The enzyme's chiral binding pocket preferentially stabilizes the transition state of one enantiomer. While the (1R,2R)-monoester is often hydrolyzed faster, the remaining unreacted diester is highly enriched in the (1S,2S) configuration (up to 83% e.e.), which can subsequently be hydrolyzed to yield the target (1S,2S)-monoester[3].

Quantitative Data Comparison

Resolving Agent / MethodPrimary MechanismTypical e.e. (%)Typical Yield (%)Scalability
(S)-1-Phenylethylamine Diastereomeric Crystallization> 97%40 - 45%High
(S,S)-ANP 2-D Hydrogen-Bonding Network> 85%~ 40%Moderate
Cinchona Alkaloids Acid-Base Complexation> 90%35 - 40%Moderate
Pig Liver Esterase (PLE) Kinetic Hydrolysis~ 83%~ 45%High

Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Resolution via (S)-PEA

This protocol utilizes thermodynamic control to isolate the (1S,2S) enantiomer.

  • Dissolution: Suspend 1.0 equivalent of racemic trans-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid in 95% ethanol (5 mL per gram of racemate).

  • Salt Formation: Heat the suspension to 60°C until fully dissolved. Slowly add 0.5 to 1.0 equivalent of (S)-PEA dropwise. Causality: Heating prevents the kinetic trapping of the more soluble salt, ensuring that precipitation is governed strictly by thermodynamic stability.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then transfer to an ice bath (5°C) for 4 hours. Self-Validation: The onset of turbidity confirms the nucleation of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline product via vacuum filtration and wash with cold ethanol.

  • Acidification & Cleavage: Suspend the isolated salt in deionized water. Slowly add 2M HCl until the pH is strictly < 2. Self-Validation: A pH below 2 guarantees the complete protonation of the carboxylate, breaking the salt and forcing the free monoester into the organic phase.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure (1S,2S) monoester.

EnzymaticResolution Diester Racemic trans-1,2-Cyclohexane dicarboxylic acid diester Hydrolysis Kinetic Resolution (Enantioselective Hydrolysis) Diester->Hydrolysis Enzyme Biocatalyst (e.g., Pig Liver Esterase / CAL-B) Enzyme->Hydrolysis Products Reaction Mixture (Monoester + Unreacted Diester) Hydrolysis->Products Sep Chromatographic or Acid-Base Separation Products->Sep Target (1S,2S)-Monoester (Product) Sep->Target Aqueous Phase (pH 8) Waste (1R,2R)-Diester (Unreacted) Sep->Waste Organic Phase

Enzymatic kinetic resolution pathway for enantiopure trans-half-esters.

Protocol B: Enzymatic Kinetic Resolution via Pig Liver Esterase (PLE)

This protocol utilizes kinetic control to resolve the racemic diester precursor.

  • Reaction Setup: Suspend 1.0 equivalent of the racemic trans-1,2-cyclohexanedicarboxylic acid dimethyl ester in a 0.1 M phosphate buffer (pH 7.4) containing 10% v/v acetone to aid solubility.

  • Biocatalysis: Add Pig Liver Esterase (PLE) to the vigorously stirred emulsion.

  • pH Maintenance: Maintain the reaction at pH 7.4 using a pH-stat titrator loaded with 1M NaOH. Causality: As the enzyme hydrolyzes the ester into a carboxylic acid, the pH drops. Continuous neutralization prevents enzyme denaturation and product inhibition.

  • Termination: Stop the reaction once exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion).

  • Separation: Extract the reaction mixture with diethyl ether. The organic layer contains the unreacted (1S,2S)-enriched diester. The aqueous layer contains the hydrolyzed (1R,2R)-monoester.

  • Downstream Processing: The isolated (1S,2S)-diester can be subjected to controlled mono-saponification (using 1 eq. KOH in methanol) to yield the target (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid.

References

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed.[Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - ResearchGate.[Link]

  • Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids - ACS Publications.[Link]

  • (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid - PubChem.[Link]

  • Enzymes as Catalysts in Organic Synthesis - ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid proper disposal procedures

Operational Safety and Logistics Guide: Handling and Disposal of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid For drug development professionals and synthetic chemists, the desymmetrization of meso-compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling and Disposal of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

For drug development professionals and synthetic chemists, the desymmetrization of meso-compounds often yields highly versatile chiral building blocks like (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (a chiral dicarboxylic acid monoester)[1]. While exceptionally valuable for downstream asymmetric synthesis, the dual functional nature of this molecule—housing both a reactive carboxylic acid and a methyl ester—demands rigorous operational and disposal protocols.

This guide provides a self-validating system for the safe handling, storage, and disposal of this compound, ensuring compliance with environmental protection standards and laboratory safety imperatives.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is the first step in risk mitigation. As a solid organic acid, it presents specific particulate and solution-based hazards[2][3].

PropertyValue / Description
Chemical Name (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Synonyms 1,2-Cyclohexanedicarboxylic acid, monomethyl ester
Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
Physical State Solid (typically crystalline powder at room temperature)
Hazard Classification Non-halogenated organic acid; Corrosive/Irritant

Mechanistic Hazard Assessment & Causality (E-E-A-T)

To build a robust safety protocol, one must understand the causality behind the chemical's reactivity:

  • Acidic Corrosivity: The free carboxylic acid moiety acts as a weak organic acid. Upon contact with moisture on the skin or mucous membranes, it dissociates, causing localized pH drops that lead to severe tissue irritation or burns[4].

  • Incompatible Reactivity: This compound must be strictly segregated from strong inorganic bases, oxidizing agents, and reactive salts. Causality: Mixing organic acids with cyanide or sulfide salts will rapidly protonate the anions, off-gassing lethal hydrogen cyanide (HCN) or hydrogen sulfide (H2S) gas[5][6]. Furthermore, mixing with strong oxidizers can lead to highly exothermic, potentially explosive reactions[6].

  • Hydrolytic Degradation: The methyl ester group is susceptible to hydrolysis. Exposure to strong aqueous acids or bases will cleave the ester, generating methanol (a toxic, flammable solvent) and the dicarboxylic acid, unexpectedly altering your waste profile.

Operational Protocol: Safe Handling & Dispensing

The following step-by-step methodology ensures a self-validating safety loop during daily laboratory operations.

Step 1: Environmental & PPE Verification

  • Action: Conduct operations exclusively within a certified chemical fume hood to mitigate inhalation risks from aerosolized powders[7].

  • PPE: Don nitrile gloves, a fully-buttoned lab coat, and chemical splash goggles[4].

  • Validation: Check the fume hood airflow monitor before opening the chemical container to ensure negative pressure is actively maintained.

Step 2: Dispensing Methodology

  • Action: Use an anti-static spatula to transfer the solid. Avoid rapid pouring to prevent the generation of airborne dust[7].

  • Action: If preparing solutions, slowly add the solid to the solvent. If diluting an already prepared highly concentrated acidic solution, always add the acid to the diluent (water/solvent), never the reverse, to dissipate heat safely[8].

Step 3: Storage & Segregation

  • Action: Store the primary container in a dedicated corrosive storage cabinet or a flammable safety cabinet designated for organic acids[6][9].

  • Validation: Visually inspect the cabinet to ensure no inorganic acids (e.g., Nitric Acid) or bases are present on the same shelf. Use secondary containment (e.g., a polypropylene tub) to isolate the container[6].

HandlingWorkflow Start Initiate Operation (1S,2S)-2-(Methoxycarbonyl)... PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Dispense Dispense Chemical (Avoid Dust Generation) Hood->Dispense Segregate Segregate from: Bases, Oxidizers, Cyanides Dispense->Segregate

Caption: Workflow for handling organic acids, emphasizing PPE, engineering controls, and segregation.

Waste Segregation and Disposal Plan

Proper disposal is critical for environmental compliance. Because this molecule contains only Carbon, Hydrogen, and Oxygen, it is classified as a Non-Halogenated Organic Acid [9][10].

Step 1: Container Selection

  • Action: Select a high-density polyethylene (HDPE) or compatible glass waste container.

  • Causality: Metal containers must be avoided as the carboxylic acid will corrode the metal over time, potentially causing a structural failure and leak[5][11].

Step 2: Waste Stream Segregation

  • Action: Deposit liquid waste containing this compound only into a "Non-Halogenated Organic Waste" container[10].

  • Causality: Halogenated waste (containing F, Cl, Br, I) requires incineration at much higher temperatures to prevent the formation of toxic dioxins. Mixing a non-halogenated ester into a halogenated waste stream drastically increases the financial and environmental cost of disposal[10][11].

Step 3: Labeling and SAA Compliance

  • Action: Attach a "Hazardous Waste" tag immediately upon the first drop of waste entering the container. Write the full chemical name: "(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid"[7][10]. Do not use chemical formulas or abbreviations.

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Validation: Ensure the container is capped tightly when not actively receiving waste. Vented caps should be used if there is any risk of gas generation from mixed compatible organics[11].

DisposalPlan Waste Generate Chemical Waste (1S,2S)-Mono-methyl ester State Determine Physical State Waste->State Solid Solid Waste / Contaminated Debris State->Solid Liquid Liquid Solution State->Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment Solid->SAA HalogenCheck Contains Halogenated Solvents? Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste (pH < 6 requires Acid label) HalogenCheck->NonHalo No (C, H, O only) Halo Halogenated Organic Waste (Requires separate treatment) HalogenCheck->Halo Yes (F, Cl, Br, I) NonHalo->SAA Halo->SAA

Caption: Decision tree for categorizing and segregating organic acid waste streams.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and structured action is required:

  • Evacuate & Assess: For large spills (>1 Liter of solution or significant powder release outside a hood), evacuate the area, secure the perimeter, and contact Environmental Health and Safety (EH&S) immediately[4][7].

  • Neutralize (Small Spills): For small, manageable powder or liquid spills, cover the area with a mild alkaline material such as Sodium Bicarbonate (Soda Ash)[4]. Causality: The bicarbonate safely neutralizes the carboxylic acid, releasing harmless CO2 gas and water, rendering the material safer to handle.

  • Absorb & Collect: Use an inert absorbent (e.g., vermiculite or sand) for liquids. Sweep up solids carefully to avoid dust generation[4][7].

  • Dispose: Place all contaminated cleanup debris into a compatible, sealable bag or container, label it as hazardous waste, and submit it for EH&S pickup[8].

References

  • PubChem: 2-(Methoxycarbonyl)cyclohexanecarboxylic acid[2][Link]

  • The Journal of Organic Chemistry (ACS Publications): Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids[1][Link]

  • University of Washington: Organic Acid Standard Operating Procedure[8] [Link]

  • Central Washington University: Laboratory Hazardous Waste Disposal Guidelines[5][Link]

  • Washington State University: Acids, Organic Standard Operating Procedures[7][Link]

  • University of Waterloo: Chemical Storage Fact Sheet[6][Link]

  • Florida Atlantic University: Standard Operating Procedures (Organic Acids)[4][Link]

  • University of Windsor: Hazardous Materials Disposal Guide[10][Link]

  • University of Tennessee: Laboratory Hazardous Waste Management Guide[11] [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Hazard Identification and Risk Assessment: Understanding the "Why" Based on data from similar chemical structures, (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is anticipated to be classified as a substance t...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on data from similar chemical structures, (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is anticipated to be classified as a substance that can cause skin irritation and serious eye irritation.[1][2][3][4] The carboxylic acid and ester functional groups are the primary drivers of this hazard profile. Carboxylic acids can be corrosive or irritating to skin and eyes, while esters can also cause irritation. Therefore, our primary safety objective is to prevent direct contact with this compound.

Key Potential Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation, pain, and potential damage.[1][2][3][4]

  • Respiratory Irritation: If the solid material becomes airborne as dust, inhalation may irritate the respiratory tract.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the anticipated chemical properties.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6][7] A face shield may be required for splash risks.Goggles provide a seal around the eyes to protect against dust particles and accidental splashes.[8] Side-shields offer additional protection from lateral exposure. A face shield offers a broader barrier during procedures with a higher risk of splashing.
Skin Protection Chemical-impermeable gloves (Nitrile rubber is a suitable choice).[9][10] A standard laboratory coat is mandatory.Nitrile gloves offer good resistance to a variety of chemicals, including acids and esters.[9][11] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact. A lab coat protects your skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH-approved respirator is recommended if handling fine powders or if there is a risk of generating dust.All handling of the solid compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is unavailable or if dust generation is unavoidable, a respirator provides an essential barrier.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized workflow is critical for minimizing risk. The following section outlines the procedural steps for the safe handling and disposal of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound, from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area don_ppe Don Full, Inspected PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve or React Compound weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate dispose Dispose of Waste in Labeled Containers decontaminate->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Figure 1: Safe Handling Workflow for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.
Experimental Protocols

Preparation:

  • Work Area Designation: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • PPE Donning: Before handling the chemical, put on all required PPE as outlined in the table above.[11]

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[6][7]

  • Portioning: When weighing or transferring the solid, do so within the confines of a fume hood.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3][4]

Disposal Plan:

  • Waste Segregation: All waste containing this compound, including contaminated consumables like gloves and weighing paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: The disposal of the waste must be conducted through a licensed waste disposal company, in strict accordance with all local and national regulations.[1] Do not dispose of this chemical down the drain.[6][7]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

Emergency Scenario First Aid and Response Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][2]
Skin Contact Remove all contaminated clothing.[2] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, seek medical attention.[1][2]
Inhalation Move the affected individual to fresh air.[1][2][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][6] Seek medical attention.[1][2][6]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6]
Small Spill For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[1] Ensure adequate ventilation.[6][7]
Large Spill Evacuate personnel to a safe area.[6][7] Prevent further leakage or spillage if it is safe to do so.[6][7] Do not allow the material to enter drains.[6][7] The cleanup of large spills should be conducted by trained personnel with appropriate respiratory protection.

By adhering to these guidelines, you can confidently and safely incorporate (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid into your research and development workflows, fostering a culture of safety and scientific excellence.

References

  • Safety Data Sheet. (n.d.).
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]

  • [Generic SDS Source]. (2020, April 2).
  • [Generic SDS Source]. (n.d.).
  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • PPESAFETY. (n.d.). Chemical Handling Protection PPE Kit. [Link]

  • PubChem. (n.d.). (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

  • Chemius. (n.d.). Cyclohexane Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
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